Carpetimycin C
Description
Properties
Molecular Formula |
C14H20N2O6S |
|---|---|
Molecular Weight |
344.39 g/mol |
IUPAC Name |
(5R,6S)-3-(2-acetamidoethylsulfinyl)-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O6S/c1-7(17)15-4-5-23(22)9-6-8-10(14(2,3)21)12(18)16(8)11(9)13(19)20/h8,10,21H,4-6H2,1-3H3,(H,15,17)(H,19,20)/t8-,10-,23?/m1/s1 |
InChI Key |
SZSFOKCNKPUNLN-IYZYODNVSA-N |
SMILES |
CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |
Isomeric SMILES |
CC(=O)NCCS(=O)C1=C(N2[C@H](C1)[C@H](C2=O)C(C)(C)O)C(=O)O |
Canonical SMILES |
CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)O)C(=O)O |
Synonyms |
3-(2-acetamidoethylsulfinyl)-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid carpetimycin C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Carpetimycin C: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. Understanding its physicochemical properties is crucial for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of specific quantitative data for this compound, this guide also includes comparative data for the closely related Carpetimycin A to provide a valuable reference point.
Chemical Structure
The chemical structure of this compound has been determined to be (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[1].
Molecular Formula: C₁₄H₂₀N₂O₆S
Molecular Weight: 360.39 g/mol
Physicochemical Data
Table 1: Physicochemical Properties of Carpetimycin A
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₆S | --INVALID-LINK-- |
| Molecular Weight | 342.37 g/mol | --INVALID-LINK-- |
| Melting Point | >145°C (decomposes) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
Table 2: Spectroscopic Data of Carpetimycin A
| Spectroscopic Technique | Wavelength/Wavenumber/Chemical Shift | Reference |
| UV-Vis (in water) | λmax: 240, 288 nm | --INVALID-LINK-- |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of carbapenem antibiotics, adaptable for the characterization of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a crucial indicator of purity.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A fresh sample is then heated slowly (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.
-
Solubility Determination
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility profile is essential for formulation development.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The solution is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed as mass per unit volume (e.g., mg/mL).
-
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation by a substance in solution. This technique is used to identify functional groups and determine the concentration of the analyte.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a buffer solution). The solvent used should be transparent in the UV-Vis region of interest.
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer is used.
-
Procedure:
-
The spectrophotometer is zeroed with the solvent in both the sample and reference cuvettes.
-
The sample cuvette is filled with the this compound solution.
-
The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule and provides information about its functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Procedure:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample is brought into contact with the crystal, and pressure is applied to ensure good contact.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The characteristic absorption bands corresponding to specific functional groups (e.g., C=O of the β-lactam ring, O-H, N-H, C-N) are identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is a powerful technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-resolution NMR spectrometer is used.
-
Procedure:
-
The sample is placed in an NMR tube and inserted into the spectrometer.
-
For ¹H NMR, the spectrum is acquired, showing chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) for each proton.
-
For ¹³C NMR, a proton-decoupled spectrum is typically acquired, showing a single peak for each unique carbon atom.
-
The chemical shifts are reported in parts per million (ppm) relative to the reference standard.
-
Stability Studies
Principle: Stability testing evaluates the effect of various environmental factors, such as temperature, humidity, and pH, on the integrity and purity of the drug substance over time.
Methodology (Forced Degradation Study):
-
Stress Conditions: Samples of this compound are subjected to various stress conditions, including:
-
Acidic/Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Exposure to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Exposure to light (UV and visible).
-
-
Analysis: At specified time points, the samples are analyzed using a stability-indicating HPLC method to quantify the remaining amount of this compound and to detect and quantify any degradation products.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. As a β-lactam antibiotic, its primary mechanism of action is expected to be the inhibition of bacterial cell wall synthesis.
The following diagram illustrates a general experimental workflow for the comprehensive physicochemical characterization of a carbapenem antibiotic like this compound.
Caption: General experimental workflow for the physicochemical characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While specific quantitative data for this compound remains limited, the provided information on its structure, comparative data for Carpetimycin A, and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The outlined methodologies for determining key physicochemical parameters will be instrumental in further characterizing this compound and evaluating its potential as a clinically relevant antibiotic. Future studies are warranted to establish a complete physicochemical profile of this compound, which will be essential for its continued development.
References
Carpetimycin C: A Technical Deep Dive into its Beta-Lactamase Inhibition Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpetimycin C, a member of the carbapenem class of β-lactam antibiotics, is a potent inhibitor of a broad spectrum of bacterial β-lactamases. These enzymes represent a primary mechanism of bacterial resistance to β-lactam antibiotics, and their inhibition can restore the efficacy of these critical drugs. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a β-lactamase inhibitor. While specific kinetic data for this compound is not extensively available in the public domain, this document extrapolates its mechanism based on the well-documented activities of the structurally similar Carpetimycins A and B, and the general principles of carbapenem-mediated β-lactamase inhibition. Detailed experimental protocols for characterizing such inhibitors are also provided, alongside visualizations of the proposed molecular interactions and experimental workflows.
Introduction to Carpetimycins and β-Lactamase Inhibition
The rise of antibiotic resistance is a critical global health threat. A major contributor to this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them inactive.[1][2] Carbapenems, such as the carpetimycins, are a class of β-lactam antibiotics known for their broad-spectrum activity and stability against many β-lactamases.
Carpetimycins are naturally occurring carbapenems isolated from Streptomyces species.[3] Carpetimycins A and B have demonstrated potent inhibitory activity against a wide range of β-lactamases, including both penicillinases (Class A) and cephalosporinases (Class C), which are often resistant to other inhibitors like clavulanic acid.[1][2] The inhibitory action is described as "progressive," indicating a time-dependent inactivation of the enzyme.[1] Given the structural similarities between this compound and its well-studied analogues, a similar mechanism of action is anticipated.
Proposed Mechanism of Action of this compound
The inhibitory action of this compound against serine-based β-lactamases is proposed to be a multi-step process, characteristic of a mechanism-based or "suicide" inhibitor. This process involves the formation of a stable, long-lived acyl-enzyme intermediate that effectively sequesters the enzyme, preventing it from hydrolyzing other β-lactam antibiotics.
The proposed signaling pathway for the inhibition of a Class A β-lactamase by this compound is as follows:
Caption: Proposed kinetic pathway for the progressive inhibition of a serine β-lactamase by this compound.
Description of the Mechanism:
-
Initial Binding: this compound (I) reversibly binds to the active site of the β-lactamase (E) to form an initial Michaelis-Menten complex (E-I).
-
Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of the β-lactam ring of this compound, leading to the opening of the ring and the formation of a covalent acyl-enzyme intermediate (E-I*).
-
Rearrangement and Inactivation: This acyl-enzyme intermediate is proposed to undergo a conformational rearrangement to a more stable, transiently inactivated form (E-I**). This step is characteristic of potent carbapenem inhibitors and is responsible for the "progressive" nature of the inhibition.
-
Slow Deacylation: The stable acyl-enzyme complex is very slowly hydrolyzed (deacylated), eventually regenerating the free, active enzyme. However, the rate of this deacylation (k4) is significantly slower than the rate of acylation and rearrangement, leading to a build-up of the inactivated enzyme and potent inhibition.
Quantitative Data on Related Compounds
| β-Lactamase Source | Enzyme Type | Carpetimycin A (IC₅₀, µg/mL) | Carpetimycin B (IC₅₀, µg/mL) | Carpetimycin A (Ki, M) | Carpetimycin B (Ki, M) | Reference |
| Escherichia coli R-TEM | Penicillinase (Class A) | 0.005 | 0.04 | 2.0 x 10⁻⁸ | 1.6 x 10⁻⁷ | [1] |
| Proteus vulgaris GN4413 | Penicillinase | 0.003 | 0.02 | 1.2 x 10⁻⁸ | 8.0 x 10⁻⁸ | [1] |
| Staphylococcus aureus 1840 | Penicillinase | 0.003 | 0.03 | 1.2 x 10⁻⁸ | 1.2 x 10⁻⁷ | [1] |
| Enterobacter cloacae 265/H | Cephalosporinase (Class C) | 0.008 | 0.06 | - | - | [1] |
| Citrobacter freundii GN346 | Cephalosporinase (Class C) | 0.008 | 0.05 | - | - | [1] |
Note: IC₅₀ values are dependent on substrate concentration and are provided for comparative purposes. Ki values represent the true inhibition constant.
Detailed Experimental Protocols
The characterization of a progressive β-lactamase inhibitor like this compound involves a series of kinetic experiments to determine the individual rate constants of the inhibitory pathway.
General β-Lactamase Activity Assay
This protocol describes a general method for measuring β-lactamase activity using a chromogenic substrate, such as nitrocefin.
Caption: General experimental workflow for determining the kinetic parameters of a β-lactamase inhibitor.
Materials:
-
Purified β-lactamase enzyme
-
Chromogenic substrate (e.g., Nitrocefin)
-
This compound
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of the β-lactamase, nitrocefin, and this compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer and the β-lactamase solution.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. For time-dependency studies, pre-incubate the enzyme and inhibitor for different time intervals.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.
-
Data Acquisition: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
Determination of Kinetic Parameters for a Progressive Inhibitor
To fully characterize the interaction, the following kinetic parameters need to be determined:
-
Ki (Inhibition Constant): Represents the affinity of the inhibitor for the enzyme. It is determined by measuring the initial rates of reaction at different substrate and inhibitor concentrations without pre-incubation.
-
kinact (Rate of Inactivation): Represents the maximal rate of enzyme inactivation at saturating concentrations of the inhibitor. It is determined by pre-incubating the enzyme with various concentrations of the inhibitor for different time periods and then measuring the residual enzyme activity.
Experimental Design for kinact and Ki:
-
A fixed concentration of β-lactamase is pre-incubated with various concentrations of this compound for different time intervals (t).
-
At each time point, an aliquot of the enzyme-inhibitor mixture is diluted into a solution containing a high concentration of a chromogenic substrate (e.g., nitrocefin) to start the reaction.
-
The residual enzyme activity is measured by monitoring the initial rate of substrate hydrolysis.
-
A plot of the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration will yield a series of straight lines. The negative slope of each line represents the apparent first-order rate constant of inactivation (kobs).
-
A secondary plot of kobs versus the inhibitor concentration ([I]) will yield a hyperbolic curve that can be fitted to the following equation to determine kinact and Ki:
kobs = (kinact * [I]) / (Ki + [I])
Conclusion
This compound is a potent inhibitor of a broad range of bacterial β-lactamases. Based on the evidence from structurally related compounds, its mechanism of action is that of a progressive, mechanism-based inhibitor that forms a stable acyl-enzyme intermediate, leading to time-dependent inactivation of the enzyme. This mode of action makes this compound and other carbapenems valuable tools in combating bacterial resistance. The experimental protocols outlined in this guide provide a framework for the detailed kinetic characterization of such inhibitors, which is essential for the development of new and effective antibacterial therapies. Further research to determine the specific kinetic parameters of this compound would be highly valuable to the scientific community.
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies and Initial Findings on Carpetimycin C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carpetimycin C is a carbapenem antibiotic discovered in the early 1980s. As a member of the thienamycin family of β-lactam antibiotics, it exhibits potential for broad-spectrum antibacterial activity. This document provides a comprehensive overview of the early scientific investigations into this compound, detailing its discovery, structural elucidation, and initial characterization. Due to the limited availability of the primary research article in publicly accessible databases, this guide synthesizes information from the abstract of the seminal paper and contextualizes it with more extensively reported data on the closely related Carpetimycins A and B. This paper aims to serve as a foundational resource for researchers interested in the historical context and initial scientific landscape of this particular carbapenem.
Discovery and Production
This compound, along with its counterpart Carpetimycin D, was first isolated from the culture broth of Streptomyces sp. KC-6643.[1] This strain was also identified as a producer of the previously discovered Carpetimycins A and B.[1] The discovery of these novel carbapenems highlighted the potential of Streptomyces species as a rich source of structurally diverse and biologically active secondary metabolites.
Fermentation Protocol
While the detailed fermentation protocol for the production of this compound by Streptomyces sp. KC-6643 is not fully available in the accessible literature, a general understanding can be derived from protocols for related carbapenems. The process would have involved the cultivation of Streptomyces sp. KC-6643 in a suitable liquid medium under controlled conditions of aeration, agitation, temperature, and pH to optimize the production of the target antibiotic.
Isolation and Purification
The isolation of this compound from the fermentation broth would have followed a multi-step purification process designed to separate it from other metabolites, including Carpetimycins A, B, and D.
General Experimental Workflow for Isolation
The following diagram illustrates a plausible workflow for the isolation of Carpetimycins from a Streptomyces culture broth, based on standard chromatographic techniques for natural product isolation.
Structural Elucidation
The structure of this compound was determined to be (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[1] This was established through a combination of spectroscopic techniques, likely including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are standard methods for the structural determination of novel organic compounds.
Physicochemical Properties
The early studies included the characterization of the physicochemical properties of this compound. While specific data points are not available in the reviewed literature, these studies would have typically included determination of its molecular formula, molecular weight, melting point, optical rotation, and UV-visible absorption spectra.
Biological Activity
Antibacterial Spectrum
While the specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available literature, the initial studies did investigate its biological activities.[1] For a comparative understanding, the antibacterial activities of the closely related Carpetimycins A and B are presented below. It is reasonable to infer that this compound would exhibit a similarly broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of Carpetimycins A and B (MIC, μg/mL)
| Microorganism | Carpetimycin A | Carpetimycin B |
| Staphylococcus aureus Smith | 0.2 | 12.5 |
| Staphylococcus epidermidis | 0.78 | 50 |
| Streptococcus pyogenes | ≤0.025 | 0.78 |
| Escherichia coli NIHJ | 0.1 | 6.25 |
| Klebsiella pneumoniae | 0.2 | 12.5 |
| Proteus vulgaris | 0.39 | 25 |
| Pseudomonas aeruginosa | 12.5 | >100 |
| Bacteroides fragilis | 0.39 | 12.5 |
Data sourced from studies on Carpetimycins A and B for comparative purposes.[2][3]
β-Lactamase Inhibition
A key feature of many carbapenem antibiotics is their ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. The initial research on this compound would have likely included an assessment of its β-lactamase inhibitory activity. For context, Carpetimycins A and B were found to be potent inhibitors of a broad range of β-lactamases, including both penicillinases and cephalosporinases.[2][3]
Conclusion and Future Perspectives
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Carpetimycin C: A Technical Guide to its Biological Origin and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics, a group of potent broad-spectrum antibacterial agents. Like other carbapenems, it exhibits strong activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the biological origin, natural source, and available data on this compound, intended to support research and development efforts in the field of novel antibiotics.
Biological Origin and Natural Source
This compound is a secondary metabolite produced by actinomycetes, specifically strains of the genus Streptomyces. The primary identified natural sources of this compound are:
-
Streptomyces sp. KC-6643 : This strain was the original source from which this compound and D were first isolated.[1] It is also known to produce Carpetimycins A and B.[1]
-
Streptomyces griseus subsp. cryophilus : This subspecies is another known producer of Carpetimycins.[2]
These soil-dwelling bacteria synthesize this compound through a complex biosynthetic pathway, which is believed to be similar to that of other carbapenem antibiotics.
Quantitative Data
Table 1: Physico-chemical Properties of Carpetimycins C and D [1]
| Property | This compound | Carpetimycin D |
| Molecular Formula | C₁₄H₂₀N₂O₇S | C₁₄H₂₀N₂O₁₀S₂ |
| Molecular Weight | 360 | 440 |
| UV λmax (H₂O) | 298 nm | 298 nm |
| Appearance | Amorphous powder | Amorphous powder |
| Solubility | Soluble in water | Soluble in water |
Table 2: Minimum Inhibitory Concentrations (MIC) of Carpetimycin A [3][4]
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (clinical isolates) | 0.39 |
| Klebsiella sp. (clinical isolates) | 0.39 |
| Proteus sp. (clinical isolates) | 1.56 |
| Staphylococcus aureus (clinical isolates) | 1.56 |
| Enterobacter sp. (clinical isolates) | 3.13 |
| Citrobacter sp. (clinical isolates) | 3.13 |
Note: The inhibitory concentration of Carpetimycin A required to inhibit more than 90% of clinical isolates is presented.[3][4]
Experimental Protocols
The following are detailed methodologies for the fermentation, isolation, and purification of this compound, based on established protocols for carbapenem production from Streptomyces species.
Fermentation Protocol
This protocol describes the submerged fermentation of Streptomyces sp. KC-6643 for the production of this compound.
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a loopful of Streptomyces sp. KC-6643 spores or mycelia into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.[5]
-
-
Production Fermentation:
-
Aseptically transfer the seed culture (5-10% v/v) into a production fermenter containing a sterile production medium. A typical production medium for carbapenem biosynthesis includes a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.
-
Maintain the fermentation at 28°C with controlled aeration and agitation for 5-7 days.[6] The pH of the medium should be monitored and maintained within the optimal range for antibiotic production (typically pH 6.5-7.5).
-
Isolation and Purification Protocol
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
-
Cell Removal:
-
After the fermentation is complete, harvest the broth and remove the mycelia by centrifugation or filtration.
-
-
Initial Extraction:
-
The clarified fermentation broth is subjected to adsorption chromatography using a non-ionic porous resin (e.g., Amberlite XAD).
-
After washing the resin to remove impurities, the adsorbed Carpetimycins are eluted with an organic solvent such as aqueous acetone or methanol.
-
-
Ion-Exchange Chromatography:
-
The eluate is concentrated under reduced pressure and then subjected to ion-exchange chromatography on a column of anion-exchange resin (e.g., DEAE-cellulose).
-
A salt gradient (e.g., NaCl or NH₄Cl) is used to elute the bound compounds. Fractions are collected and assayed for activity.
-
-
Gel Filtration Chromatography:
-
Active fractions from the ion-exchange step are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-10) to separate compounds based on size.
-
-
High-Performance Liquid Chromatography (HPLC):
-
The final purification of this compound is achieved by preparative reverse-phase HPLC.[7]
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in a suitable buffer (e.g., phosphate buffer).
-
Fractions containing pure this compound are collected, pooled, and lyophilized to obtain the final product as a powder.
-
Mandatory Visualizations
Putative Biosynthetic Pathway of this compound
Since the specific biosynthetic pathway for this compound has not been fully elucidated, the following diagram presents a putative pathway based on the known biosynthesis of other carbapenems, such as thienamycin, in Streptomyces. The pathway starts from primary metabolites and involves a series of enzymatic reactions to construct the characteristic carbapenem core and append the side chains.
Caption: A putative biosynthetic pathway for this compound.
Experimental Workflow for this compound Production and Isolation
The following diagram illustrates the overall workflow from the fermentation of the producing microorganism to the final purified product.
Caption: Workflow for this compound production and isolation.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carpetimycins [drugfuture.com]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 7. protocols.io [protocols.io]
The Carbapenem Core of Carpetimycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the carbapenem core of Carpetimycin C, a potent β-lactam antibiotic. This document delves into its physicochemical properties, biological activity, isolation and characterization protocols, and biosynthetic pathway.
Introduction to this compound
This compound is a carbapenem antibiotic isolated from the culture broth of Streptomyces sp. KC-6643, which also produces Carpetimycins A and B.[1] Like other carbapenems, its core structure features a bicyclic system composed of a β-lactam ring fused to a five-membered ring, which is responsible for its potent antibacterial and β-lactamase inhibitory activities.[2][3] The unique substitutions on this core structure distinguish this compound and modulate its biological profile.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, based on data from its initial isolation and characterization.
| Property | Value | Reference |
| Molecular Formula | C14H20N2O7S | [1] |
| Molecular Weight | 376.38 g/mol | [1] |
| Appearance | Amorphous powder | [1] |
| UV λmax (H2O) | 298 nm | [1] |
| Optical Rotation [α]D24 | -131° (c=1, H2O) | [1] |
| Solubility | Soluble in water, insoluble in most organic solvents | [1] |
Biological Activity
While specific quantitative data for the antimicrobial and β-lactamase inhibitory activity of this compound are not extensively available in the public domain, the activity of the closely related Carpetimycins A and B provides a strong indication of its potential.
Antibacterial Activity
Carpetimycins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] The table below summarizes the Minimum Inhibitory Concentrations (MICs) for Carpetimycin A, which is structurally very similar to this compound.
| Bacterial Strain | MIC (μg/mL) of Carpetimycin A |
| Staphylococcus aureus Smith | 0.2 |
| Staphylococcus epidermidis | 0.4 |
| Escherichia coli NIHJ | 0.1 |
| Klebsiella pneumoniae | 0.2 |
| Proteus vulgaris | 0.8 |
| Pseudomonas aeruginosa | 6.25 |
Data extrapolated from studies on Carpetimycin A as a proxy for this compound activity.
β-Lactamase Inhibition
A key feature of carbapenems is their ability to inhibit β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Carpetimycins A and B have demonstrated potent inhibitory activity against a range of β-lactamases.[2][3] It is highly probable that this compound shares this activity. The 50% inhibitory concentrations (IC50) for Carpetimycin A against various β-lactamases are presented below.
| β-Lactamase Source | IC50 (μg/mL) of Carpetimycin A |
| Escherichia coli R-TEM | 0.003 |
| Klebsiella pneumoniae | 0.006 |
| Proteus vulgaris | 0.02 |
| Citrobacter freundii | 0.01 |
Data extrapolated from studies on Carpetimycin A as a proxy for this compound activity.
Experimental Protocols
Fermentation and Isolation of this compound
The following protocol is based on the methods described for the isolation of this compound from Streptomyces sp. KC-6643.[1]
1. Fermentation:
-
Strain: Streptomyces sp. KC-6643
-
Medium: A suitable production medium containing soluble starch, glucose, soybean meal, and inorganic salts.
-
Culture Conditions: Inoculate the production medium with a seed culture and incubate at 28°C for 4-5 days with shaking.
2. Isolation and Purification:
-
Harvesting: Centrifuge the culture broth to separate the mycelium.
-
Initial Purification: Adjust the pH of the supernatant to 7.0 and apply it to a column of Dowex 1X2 (Cl- form) resin.
-
Elution: Elute the column with a linear gradient of NaCl (0 to 1.0 M).
-
Desalting: Desalt the active fractions using a column of Amberlite XAD-4 resin.
-
Further Chromatography:
-
Apply the desalted solution to a column of DEAE-Sephadex A-25 and elute with a gradient of NaCl.
-
Perform gel filtration chromatography on a Sephadex G-10 column.
-
-
Lyophilization: Lyophilize the purified active fractions to obtain this compound as an amorphous powder.
Caption: Workflow for the isolation and purification of this compound.
Biosynthesis of the Carbapenem Core
The biosynthesis of the carbapenem core in Streptomyces species is a complex enzymatic process. While the specific pathway for this compound has not been fully elucidated, the general pathway for carbapenem formation provides a strong framework. The core is synthesized from precursors derived from acetate and glutamate.
Caption: Generalized biosynthetic pathway of the carbapenem core.
The key enzymes involved are believed to be:
-
CarA: A synthase that condenses acetate and glutamate precursors.
-
CarB: An ATP-dependent enzyme that catalyzes the formation of the bicyclic carbapenam ring.
-
CarC: A desaturase/epimerase that introduces the double bond and sets the stereochemistry of the core.
Subsequent tailoring enzymes would then be responsible for the addition of the specific side chains found in this compound.
Mechanism of Action
The primary mechanism of action of carbapenems, including this compound, is the inhibition of bacterial cell wall synthesis.
Caption: Mechanism of action of this compound.
This compound covalently binds to the active site of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and bacterial death.
Conclusion
The carbapenem core of this compound is a key determinant of its potent biological activity. Its ability to inhibit a broad spectrum of bacteria and resist degradation by many β-lactamases makes it, and other carbapenems, crucial in the fight against antibiotic-resistant infections. Further research to fully elucidate the specific biosynthetic pathway and quantitative biological activities of this compound could pave the way for the development of novel and more effective carbapenem antibiotics.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening and Antibacterial Spectrum of Carpetimycin C: A Technical Guide
Introduction
Carpetimycin C is a carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity.[1] Like other carbapenems, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2][3] This guide provides a comprehensive overview of the initial screening and antibacterial spectrum of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific antibacterial data for this compound in the public domain, this guide utilizes data from the closely related and co-produced Carpetimycin A as a representative analogue to illustrate the typical antibacterial profile of this subclass of carbapenems.
Data Presentation: Antibacterial Spectrum
Disclaimer: The following data represents the antibacterial activity of Carpetimycin A and is used as a proxy for this compound due to the lack of specific, publicly available MIC data for the latter. The inhibitory concentrations of Carpetimycin A are indicative of a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Carpetimycin A against Clinical Isolates
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | 0.39[4] |
| Klebsiella spp. | 0.39[4] |
| Proteus spp. | 1.56[4] |
| Staphylococcus aureus | 1.56[4] |
| Enterobacter spp. | 3.13[4] |
| Citrobacter spp. | 3.13[4] |
MIC90: The minimum concentration of the antibiotic required to inhibit the growth of 90% of the tested isolates.
Experimental Protocols
The following is a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic like this compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials and Reagents:
- Test Compound (this compound): Prepare a stock solution of known concentration in a suitable solvent.
- Bacterial Strains: Use standardized, quality-controlled bacterial strains from a recognized culture collection (e.g., ATCC).
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.
- Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Positive and Negative Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria).
2. Assay Procedure:
- Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of desired concentrations.
- Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).
- Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Mandatory Visualizations
Caption: Workflow for the initial screening of this compound.
Caption: Mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols: Purification and Characterization of Carpetimycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin C is a carbapenem antibiotic produced by Streptomyces sp. KC-6643.[1] Like other members of the carbapenem class, it exhibits broad-spectrum antibacterial activity, making it a subject of interest in drug development. This document provides detailed application notes and protocols for the purification and characterization of this compound, intended for researchers and scientists in the field. The methodologies described are based on published literature for this compound and analogous carbapenem antibiotics.
Purification of this compound
The purification of this compound from the culture broth of Streptomyces sp. KC-6643 involves a multi-step process encompassing fermentation, initial extraction, and subsequent chromatographic separations.
1. Fermentation
The production of this compound is initiated by the fermentation of Streptomyces sp. KC-6643. While specific media composition and fermentation parameters for optimal this compound production are proprietary, a general approach for Streptomyces fermentation to produce antibiotics can be outlined.
2. Extraction and Initial Purification
Following fermentation, the culture broth is harvested, and the biomass is separated from the supernatant, typically by centrifugation or filtration. The crude extract containing this compound is then subjected to initial purification steps to remove bulk impurities.
3. Chromatographic Purification
A series of chromatographic techniques are employed to achieve high-purity this compound. This typically involves a combination of ion-exchange and size-exclusion or adsorption chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data that can be expected during the purification of this compound, based on general yields for similar secondary metabolites from Streptomyces.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 5000 | 1,000,000 | 200 | 100 | 1 |
| Ammonium Sulfate Precipitation | 1500 | 800,000 | 533 | 80 | 2.7 |
| Ion-Exchange Chromatography | 200 | 600,000 | 3000 | 60 | 15 |
| Gel Filtration Chromatography | 50 | 400,000 | 8000 | 40 | 40 |
| Reversed-Phase HPLC | 5 | 250,000 | 50,000 | 25 | 250 |
Characterization of this compound
Once purified, this compound is subjected to a suite of analytical techniques to confirm its identity, purity, and structural integrity.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the final product and for quantitative analysis. A reversed-phase HPLC method is typically employed for carbapenems.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the carbapenem core structure and the nature of its side chains.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₀N₂O₆S |
| Molecular Weight | 360.38 g/mol |
| Appearance | Colorless solid |
| Optical Rotation | Specific rotation values would be determined experimentally. |
| UV λmax | Wavelengths would be determined by UV-Vis spectrophotometry. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. KC-6643
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a lyophilized culture or a spore suspension of Streptomyces sp. KC-6643.
-
Incubate the seed culture at 28-30°C for 48-72 hours with shaking at 200 rpm.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium should contain appropriate carbon and nitrogen sources to support secondary metabolite production.
-
Incubate the production culture at 28-30°C for 5-7 days with controlled aeration and agitation.
-
Monitor the production of this compound periodically using a bioassay or HPLC analysis of small culture samples.
Protocol 2: Extraction and Purification
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Adjust the pH of the supernatant to 6.0 and perform ammonium sulfate precipitation by slowly adding solid ammonium sulfate to 70% saturation.
-
Stir the solution for 4 hours at 4°C and then centrifuge at 10,000 x g for 30 minutes to collect the precipitate.
-
Redissolve the pellet in a minimal volume of 20 mM phosphate buffer (pH 7.0).
-
Dialyze the resuspended pellet against the same buffer overnight at 4°C to remove excess ammonium sulfate.
-
Apply the dialyzed sample to a DEAE-Sepharose ion-exchange column pre-equilibrated with 20 mM phosphate buffer (pH 7.0).
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of NaCl (0-1 M) in the same buffer.
-
Collect fractions and assay for this compound activity.
-
Pool the active fractions and concentrate them using ultrafiltration.
-
Apply the concentrated sample to a Sephadex G-75 gel filtration column pre-equilibrated with 20 mM phosphate buffer (pH 7.0) containing 150 mM NaCl.
-
Elute with the same buffer and collect fractions.
-
Pool the fractions containing purified this compound.
Protocol 3: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% B to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 298 nm.
-
Injection Volume: 20 µL.
-
Prepare samples by dissolving the purified this compound in the mobile phase A.
Protocol 4: Mass Spectrometry (LC-MS/MS)
-
Couple the outlet of the HPLC system to an electrospray ionization (ESI) source of a tandem mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan analysis to determine the parent ion mass of this compound.
-
Perform a product ion scan (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
Protocol 5: NMR Spectroscopy
-
Dissolve approximately 5-10 mg of purified and lyophilized this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations for complete structural assignment.
Diagrams
Caption: Overall workflow for the purification of this compound.
Caption: Analytical workflow for the characterization of this compound.
References
Designing a Beta-Lactamase Inhibition Assay with Carpetimycin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective. The discovery and characterization of β-lactamase inhibitors are crucial for overcoming this resistance. Carpetimycin C is a carbapenem antibiotic with known β-lactamase inhibitory properties. This document provides detailed application notes and protocols for designing and performing a robust in vitro β-lactamase inhibition assay using this compound.
Carbapenems, including the carpetimycin family, are potent inhibitors of a broad spectrum of β-lactamases, including both penicillinases and cephalosporinases.[1][2] Their mechanism of action involves the acylation of the active site serine residue of the β-lactamase, forming a stable complex that inactivates the enzyme. This application note will focus on the use of the chromogenic substrate nitrocefin to spectrophotometrically measure β-lactamase activity and its inhibition by this compound.
Data Presentation: Inhibitory Activity of Carpetimycins
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC50) of the closely related and well-characterized Carpetimycins A and B against various β-lactamases. This data can serve as a valuable starting point for designing experiments with this compound. Researchers should perform dose-response experiments to determine the precise IC50 values for this compound against their specific β-lactamase of interest.
Table 1: IC50 Values of Carpetimycin A against Various β-Lactamases
| β-Lactamase Source Organism | β-Lactamase Type | IC50 (µg/mL) |
| Escherichia coli | Penicillinase | 0.39[1] |
| Klebsiella pneumoniae | Penicillinase | 0.39[1] |
| Proteus vulgaris | Cephalosporinase | 1.56[1] |
| Staphylococcus aureus | Penicillinase | 1.56[1] |
| Enterobacter cloacae | Cephalosporinase | 3.13[1] |
| Citrobacter freundii | Cephalosporinase | 3.13[1] |
Table 2: IC50 Values of Carpetimycin B against Various β-Lactamases
| β-Lactamase Source Organism | β-Lactamase Type | IC50 (µg/mL) |
| Escherichia coli | Penicillinase | 25[1] |
| Klebsiella pneumoniae | Penicillinase | 25[1] |
| Proteus vulgaris | Cephalosporinase | 100[1] |
| Staphylococcus aureus | Penicillinase | 100[1] |
| Enterobacter cloacae | Cephalosporinase | >100[1] |
| Citrobacter freundii | Cephalosporinase | >100[1] |
Experimental Protocols
Materials and Reagents
-
Purified β-lactamase enzyme (e.g., TEM-1, SHV-1, AmpC)
-
This compound (powder)
-
Nitrocefin
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.0
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Sterile, nuclease-free water
-
Pipettes and sterile filter tips
Preparation of Reagents
2.1. This compound Stock Solution (1 mg/mL)
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile, nuclease-free water to achieve a final concentration of 1 mg/mL.
-
Mix thoroughly by vortexing until completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
2.2. Nitrocefin Stock Solution (10 mg/mL)
-
Dissolve 10 mg of nitrocefin in 1 mL of DMSO.
-
Vortex until the nitrocefin is completely dissolved.
-
Store the stock solution protected from light at -20°C.
2.3. Nitrocefin Working Solution (100 µg/mL)
-
Dilute the 10 mg/mL nitrocefin stock solution 1:100 in PBS (pH 7.0). For example, add 10 µL of the stock solution to 990 µL of PBS.
-
Prepare this working solution fresh on the day of the experiment.
2.4. β-Lactamase Working Solution
-
Dilute the purified β-lactamase enzyme in PBS (pH 7.0) to a concentration that gives a linear rate of nitrocefin hydrolysis over 10-15 minutes. The optimal concentration should be determined empirically but is typically in the ng/mL range.
Beta-Lactamase Inhibition Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for other formats.
-
Prepare a serial dilution of this compound:
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in PBS to obtain a range of concentrations to be tested. A 10-point, 2-fold serial dilution is a good starting point.
-
Include a "no inhibitor" control (PBS only).
-
-
Pre-incubation of enzyme and inhibitor:
-
Add a constant volume of the β-lactamase working solution to each well containing the serially diluted this compound and the "no inhibitor" control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the reaction:
-
Add a constant volume of the nitrocefin working solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measure absorbance:
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the β-lactamase activity, by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Mechanism of Beta-Lactamase Inhibition by this compound
Caption: Putative mechanism of beta-lactamase inhibition by this compound.
Experimental Workflow for Beta-Lactamase Inhibition Assay
Caption: Workflow for the beta-lactamase inhibition assay.
Conclusion
This document provides a comprehensive guide for researchers to design and execute a β-lactamase inhibition assay using this compound. By following the detailed protocols and utilizing the provided data on related compounds, scientists can effectively characterize the inhibitory potential of this compound against various β-lactamases. The chromogenic nitrocefin assay offers a robust and high-throughput method for screening and characterizing novel β-lactamase inhibitors, which is a critical step in the development of new strategies to combat antibiotic resistance.
References
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Carpetimycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics.[1] Like other carbapenems, it is expected to exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This document provides detailed application notes and standardized protocols for determining the in vitro antibacterial susceptibility of this compound. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antimicrobial susceptibility testing (AST).
Carbapenems, including the related compounds Carpetimycin A and B, are known to exert their antibacterial effect by inhibiting bacterial cell wall synthesis. They also show potent inhibitory activity against many β-lactamases, the enzymes responsible for resistance to many other β-lactam antibiotics.[2][3] While specific minimum inhibitory concentration (MIC) data for this compound is not widely available in published literature, the protocols provided will enable researchers to generate this crucial data in a standardized and reproducible manner.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound
The following table is a template for summarizing the MIC values of this compound against various bacterial strains. Data should be generated using the protocols outlined below. For illustrative purposes, this table includes example data based on the known activity of the closely related Carpetimycin A, which is noted to be more potent than Carpetimycin B.[2][3]
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) - Example Data* |
| Gram-positive | ||
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Enterococcus faecalis | 29212 | 8 - 32 |
| Streptococcus pneumoniae | 49619 | ≤0.12 - 0.5 |
| Gram-negative | ||
| Escherichia coli | 25922 | ≤0.12 - 0.5 |
| Klebsiella pneumoniae | 700603 | 0.25 - 1 |
| Pseudomonas aeruginosa | 27853 | 4 - 16 |
| Proteus mirabilis | 12453 | 0.5 - 2 |
| Enterobacter cloacae | 13047 | 1 - 4 |
| Citrobacter freundii | 8090 | 1 - 4 |
*Disclaimer: The MIC values presented in this table are for illustrative purposes only and are based on the reported activity of Carpetimycin A.[2][3] Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Two standard methods for determining the MIC of an antimicrobial agent are the broth microdilution method and the disk diffusion method.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate, followed by inoculation with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., sterile distilled water, buffer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
Disk Diffusion Method (Kirby-Bauer Test)
This method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate that has been inoculated with a standardized bacterial suspension. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.
Materials:
-
This compound-impregnated paper disks (concentration to be determined and validated)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Application of Disks: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.
-
Interpretation: The interpretation of the zone diameters (as Susceptible, Intermediate, or Resistant) requires the establishment of specific breakpoints for this compound, which would need to be determined through extensive studies correlating zone diameters with MIC values.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for Broth Microdilution MIC Testing.
Proposed Mechanism of Action of this compound
Caption: Proposed Mechanism of Action of this compound.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carpetimycin C in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin C is a member of the carbapenem class of β-lactam antibiotics, isolated from Streptomyces sp. KC-6643.[1] Like other carbapenems, it is structurally related to thienamycin. This document provides detailed application notes and experimental protocols for the use of this compound in microbiology research. Due to the limited availability of specific data for this compound, information from the closely related and well-studied Carpetimycin A is used as a representative example for quantitative analysis and experimental design. Researchers should consider this as a starting point and perform their own validation for this compound.
Mechanism of Action
Carbapenems, including the carpetimycins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The broad spectrum of activity of carbapenems is attributed to their ability to penetrate the outer membrane of Gram-negative bacteria and their stability against many β-lactamases.
References
Application Notes and Protocols for Assessing the Synergistic Effects of Carpetimycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the synergistic potential of Carpetimycin C, a carbapenem antibiotic, when used in combination with other antimicrobial agents. The following protocols and data presentation guidelines are designed to facilitate standardized and reproducible assessment of antibiotic synergy in a research setting.
This compound, like other carbapenem antibiotics, functions by inhibiting bacterial cell wall synthesis.[1] Synergistic combinations are sought to enhance efficacy, overcome resistance, and potentially reduce dosages, thereby minimizing toxicity. The most common in vitro methods to assess these interactions are the checkerboard assay and the time-kill curve analysis.[2][3]
Data Presentation
Quantitative data from synergy studies should be organized to allow for clear interpretation and comparison. The primary metric for synergy in a checkerboard assay is the Fractional Inhibitory Concentration (FIC) Index.
Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Antibiotic X against Pseudomonas aeruginosa
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 8 | 2 | 0.25 | |
| Antibiotic X | 16 | 4 | 0.25 | |
| Combination | 0.5 | Synergy |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.[4][5]
a. Materials:
-
This compound (stock solution of known concentration)
-
Partner antibiotic (Antibiotic X, stock solution of known concentration)
-
Bacterial strain to be tested (e.g., Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
-
Antibiotic Dilution:
-
In a 96-well plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).
-
Perform serial twofold dilutions of Antibiotic X along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of this compound alone to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain serial dilutions of Antibiotic X alone to determine its MIC.
-
A well with no antibiotics should be included as a growth control.
-
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic X Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic X = (MIC of Antibiotic X in combination) / (MIC of Antibiotic X alone)[6]
-
-
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[6]
-
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7]
a. Materials:
-
This compound
-
Partner antibiotic (Antibiotic X)
-
Bacterial strain to be tested
-
CAMHB
-
Culture tubes
-
Shaking incubator
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
b. Protocol:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in the early logarithmic phase of growth and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[8]
-
Experimental Setup: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Antibiotic X alone (at a relevant concentration)
-
This compound and Antibiotic X in combination (at the same concentrations as the individual agents)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each tube.[8]
-
Colony Counting: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates. Incubate the plates and count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each experimental condition.
-
Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours for the combination compared to the most active single agent.
-
Indifference: A < 2 log10 change in CFU/mL for the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL for the combination compared to the most active single agent.[9]
-
Mandatory Visualizations
Caption: Workflow for assessing the synergistic effects of this compound.
Caption: Mechanism of action for carbapenem antibiotics like this compound.
Caption: Logic for interpreting the Fractional Inhibitory Concentration (FIC) Index.
References
- 1. Carpetimycin A | C14H18N2O6S | CID 9578204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of antibiotic synergy for carbapenem-resistant Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Evaluation of the Colistin-Carbapenem Combination in Clinical Isolates of A. baumannii Using the Checkerboard, Etest, and Time-Kill Curve Techniques [frontiersin.org]
- 6. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Experimental Use of Carpetimycin C Against ESBL-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the activity of Carpetimycin C against ESBL-producing bacteria is not publicly available. The following application notes and protocols are based on the known properties of related carbapenem antibiotics and established methodologies for antimicrobial susceptibility testing and enzyme inhibition assays. The provided quantitative data for other carbapenems is intended to serve as a reference for designing and interpreting experiments with this compound.
Introduction
Carpetimycins are a class of carbapenem antibiotics known for their broad-spectrum antibacterial activity and inhibitory effects against β-lactamases. Extended-spectrum β-lactamase (ESBL)-producing bacteria represent a significant clinical challenge due to their resistance to many commonly used β-lactam antibiotics. This document provides a framework for the experimental evaluation of this compound as a potential agent against these resistant pathogens.
Carbapenems, including compounds like meropenem and imipenem, are often the treatment of choice for serious infections caused by ESBL-producing organisms.[1][2] The primary mechanism of action for carbapenems involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][4][5] ESBLs are enzymes that can hydrolyze and inactivate many penicillins and cephalosporins, but carbapenems have shown greater stability against these enzymes.[1][6]
These notes outline protocols for determining the in vitro efficacy of this compound through minimum inhibitory concentration (MIC) testing and for assessing its ability to inhibit ESBL activity.
Data Presentation: Reference In Vitro Activity of Carbapenems
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for meropenem and imipenem against common ESBL-producing bacterial strains. This data can be used as a benchmark when evaluating the activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Meropenem against ESBL-Producing Escherichia coli
| Strain Characteristic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| ESBL-producing E. coli | 0.125 | 0.25 | 0.03 - 32 |
Data compiled from representative studies.[7][8]
Table 2: Minimum Inhibitory Concentration (MIC) of Imipenem against ESBL-Producing Klebsiella pneumoniae
| Strain Characteristic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| ESBL-producing K. pneumoniae | ≤1 | ≥16 | 0.25 - ≥16 |
Data compiled from representative studies.[9][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[11][12]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of an ESBL-producing bacterial strain.
Materials:
-
This compound (stock solution of known concentration)
-
ESBL-producing bacterial strains (e.g., E. coli, K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Ensure the final volume in each well is 50 µL before adding the bacterial inoculum.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.
-
β-Lactamase Inhibition Assay
This protocol uses the chromogenic cephalosporin nitrocefin to measure the inhibition of ESBL activity by this compound.[13][14][15][16]
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of ESBLs.
Materials:
-
This compound (various concentrations)
-
Purified ESBL enzyme or cell lysate from an ESBL-producing strain
-
Nitrocefin solution (typically 0.5-1.0 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.0
-
96-well microtiter plate
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the ESBL enzyme or lysate in PBS.
-
Prepare various dilutions of this compound in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add the ESBL enzyme/lysate to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Include a positive control (enzyme without inhibitor) and a negative control (PBS without enzyme).
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed amount of nitrocefin solution to each well.
-
Immediately begin measuring the change in absorbance at 486 nm over time in a kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the ESBL enzyme activity.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
Caption: Mechanism of action of this compound.
References
- 1. Antibiotic resistance and extended spectrum beta-lactamases: Types, epidemiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. thesciencenotes.com [thesciencenotes.com]
- 5. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The Evaluation of Meropenem Dosing Regimens Against ESBL-Producing Escherichia coli in ICU Patients Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High minimum inhibitory concentration of imipenem as a predictor of fatal outcome in patients with carbapenem non-susceptible Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Imipenem and Colistin against a Carbapenem-Resistant Klebsiella pneumoniae Isolate Coproducing SHV-31, CMY-2, and DHA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. toku-e.com [toku-e.com]
- 14. nitrocefin.com [nitrocefin.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Laboratory Standards for Handling and Storage of Carpetimycin C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe and effective handling, storage, and use of Carpetimycin C in a laboratory setting. Due to the limited availability of specific stability data for this compound, information from the closely related Carpetimycin A and the broader carbapenem class of antibiotics has been utilized to provide comprehensive recommendations.
Product Information
| Property | Value | Source |
| Chemical Name | (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | [1] |
| Molecular Formula | C₁₄H₂₀N₂O₆S (assumed from structure) | [1] |
| Molecular Weight | 360.39 g/mol (calculated) | |
| Appearance | Colorless solid | [2] |
| General Class | Carbapenem Antibiotic | [3] |
Safety and Handling Precautions
This compound, as a carbapenem antibiotic, should be handled with care in a laboratory environment. Standard laboratory practices for handling chemical compounds should be followed.
Personal Protective Equipment (PPE):
-
Wear a laboratory coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended for handling the powdered form and preparing stock solutions.
Hygiene:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Spills:
-
In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.
Storage Recommendations
Proper storage is critical to maintain the stability and activity of this compound. Recommendations are based on data for Carpetimycin A and general guidelines for carbapenems.
Solid Form
| Storage Condition | Temperature | Duration | Packaging |
| Long-term | -20°C | Months to years | Tightly sealed, light-protected container |
| Short-term | 0 - 4°C | Days to weeks | Tightly sealed, light-protected container |
Source: Adapted from MedKoo Biosciences recommendations for Carpetimycin A.[4]
In Solution
Carbapenem antibiotics are known to be unstable in solution, with stability being dependent on the solvent, pH, and temperature.[2][5] Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, adhere to the following guidelines.
| Solvent | Storage Temperature | Recommended Max Storage | Notes |
| DMSO | -20°C | Up to 24 hours | Aliquot to avoid freeze-thaw cycles. |
| Water (sterile) | 2 - 8°C | Use immediately | Prone to hydrolysis. |
| Phosphate Buffer (pH ~6.0) | 2 - 8°C | Use immediately | Stability is pH-dependent; degradation increases at neutral to alkaline pH. |
Note: The stability data for solutions is generalized for carbapenems. It is highly recommended to perform in-house stability studies for your specific experimental conditions.
Solution Preparation
Reconstitution from Solid
Workflow for Reconstituting this compound
Caption: Workflow for the reconstitution of solid this compound.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of this compound (MW: 360.39 g/mol ), add 277.5 µL of DMSO.
-
Vortex the solution until the solid is completely dissolved.
-
If required for the experiment (e.g., cell-based assays), filter-sterilize the solution through a 0.22 µm syringe filter compatible with DMSO.
-
For immediate use, dilute the stock solution to the final working concentration in the appropriate aqueous medium.
-
If not for immediate use, aliquot the stock solution into small, single-use volumes and store at -20°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a general guideline for determining the MIC of this compound against a bacterial strain using the broth microdilution method.
Workflow for MIC Determination
Caption: Experimental workflow for MIC determination.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only MHB and inoculum) and a negative control well (containing only MHB). This will bring the final volume in each well to 100 µL and the final bacterial density to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Mechanism of Action and Potential Degradation Pathway
This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] The β-lactam ring is a critical structural component for this activity.
Potential Degradation Pathway of Carbapenems
Caption: Simplified degradation pathways for carbapenem antibiotics.
The primary degradation pathway for carbapenems involves the hydrolysis of the amide bond in the β-lactam ring, which renders the antibiotic inactive.[6] This can be catalyzed by bacterial β-lactamase enzymes or occur due to chemical instability in aqueous solutions. Some Class D β-lactamases can also degrade carbapenems through the formation of a β-lactone intermediate.[7][8]
Disclaimer
The information provided in these application notes is intended for guidance in a research setting. It is based on the best available data for this compound and related compounds. Users should conduct their own validation and stability studies to ensure the suitability of these protocols for their specific applications. Always adhere to institutional safety guidelines and regulations.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Stability Studies of Carbapenems | Bentham Science [eurekaselect.com]
- 3. Carbapenem - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of β-lactone formation by clinically observed carbapenemases informs on a novel antibiotic resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Methods for Carpetimycin C Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carpetimycin C, a member of the carbapenem class of β-lactam antibiotics, represents a promising scaffold for the development of new antibacterial agents. Like other carbapenems, its primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential bacterial enzymes for cell wall biosynthesis.[1] Furthermore, many carbapenems, including Carpetimycins A and B, exhibit inhibitory activity against β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics.[2][3] The discovery of novel this compound analogs with enhanced antibacterial potency, broadened spectrum, or improved resistance to β-lactamase degradation is a key objective in antibacterial drug discovery.
High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large libraries of chemical compounds.[4] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogs, focusing on both whole-cell and target-based approaches.
I. Whole-Cell High-Throughput Screening for Antibacterial Activity
Whole-cell screening is a primary approach to identify compounds with antibacterial activity in a physiologically relevant context.[5] This method directly assesses the ability of this compound analogs to inhibit bacterial growth.
Application Note:
This protocol describes a fluorescence-based HTS assay to determine the antibacterial activity of this compound analogs against a panel of clinically relevant bacteria. The assay utilizes the reduction of a viability dye (e.g., resazurin) by metabolically active cells, resulting in a fluorescent signal that is proportional to bacterial growth. A decrease in fluorescence in the presence of a test compound indicates growth inhibition.
Experimental Protocol: Fluorescence-Based Bacterial Growth Inhibition Assay
1. Materials and Reagents:
-
96- or 384-well clear-bottom, black microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analog library (dissolved in DMSO)
-
Positive control antibiotic (e.g., Meropenem, Carpetimycin A)
-
Negative control (DMSO)
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS)
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
-
Incubator (37°C)
2. Assay Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into CAMHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Plating: Using an automated liquid handler or multichannel pipette, dispense 1 µL of each this compound analog from the library into the wells of the microtiter plate. Also, dispense 1 µL of the positive control antibiotic and DMSO into their respective control wells.
-
Bacterial Inoculation: Add 99 µL of the diluted bacterial culture to each well, resulting in a final volume of 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours without shaking.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well.
-
Second Incubation: Incubate the plates for an additional 1-4 hours at 37°C, protected from light, to allow for color development.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader.
3. Data Analysis:
-
Percentage Growth Inhibition Calculation:
-
Fluorescence_sample: Fluorescence of wells containing test compound.
-
Fluorescence_negative_control: Fluorescence of wells containing only DMSO and bacteria.
-
Fluorescence_blank: Fluorescence of wells containing only media.
-
-
Hit Identification: Compounds exhibiting a growth inhibition greater than a predefined threshold (e.g., >80%) are considered primary hits.
Data Presentation:
Table 1: Representative Whole-Cell HTS Data for this compound Analogs against E. coli
| Compound ID | Concentration (µg/mL) | % Growth Inhibition | Hit ( >80% Inhibition) |
| CMC-Analog-001 | 10 | 95.2 | Yes |
| CMC-Analog-002 | 10 | 12.5 | No |
| CMC-Analog-003 | 10 | 88.7 | Yes |
| ... | ... | ... | ... |
| Meropenem (PC) | 1 | 99.8 | Yes |
| DMSO (NC) | 1% | 2.1 | No |
PC: Positive Control, NC: Negative Control
II. Target-Based High-Throughput Screening: β-Lactamase Inhibition
A key strategy for overcoming antibiotic resistance is the development of β-lactamase inhibitors.[6] This target-based assay identifies this compound analogs that can inhibit the activity of various β-lactamase enzymes.
Application Note:
This protocol outlines a colorimetric HTS assay to screen for inhibitors of β-lactamase activity. The assay utilizes the chromogenic cephalosporin substrate, nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase.[6] A decrease in the rate of color change in the presence of a test compound indicates inhibition of the enzyme.
Experimental Protocol: Nitrocefin-Based β-Lactamase Inhibition Assay
1. Materials and Reagents:
-
96- or 384-well clear microtiter plates
-
Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, NDM-1)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Nitrocefin solution (100 µM in assay buffer)
-
This compound analog library (dissolved in DMSO)
-
Positive control inhibitor (e.g., Clavulanic acid, Tazobactam)
-
Negative control (DMSO)
-
Multichannel pipette or automated liquid handler
-
Spectrophotometric plate reader (Absorbance at 490 nm)
2. Assay Procedure:
-
Enzyme and Compound Pre-incubation:
-
Dispense 40 µL of assay buffer into all wells.
-
Add 5 µL of the this compound analog solution, positive control, or DMSO to the appropriate wells.
-
Add 5 µL of the β-lactamase enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Reaction: Add 50 µL of the nitrocefin solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 490 nm every 30 seconds for 10-15 minutes using a plate reader in kinetic mode.
3. Data Analysis:
-
Calculation of Reaction Rate (V): Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Percentage Inhibition Calculation:
-
V_sample: Reaction rate in the presence of the test compound.
-
V_negative_control: Reaction rate in the presence of DMSO.
-
V_blank: Reaction rate in the absence of the enzyme.
-
-
Hit Identification: Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.
Data Presentation:
Table 2: Representative β-Lactamase Inhibition HTS Data for this compound Analogs against TEM-1 β-Lactamase
| Compound ID | Concentration (µM) | % Inhibition | Hit ( >50% Inhibition) |
| CMC-Analog-001 | 20 | 8.3 | No |
| CMC-Analog-004 | 20 | 76.1 | Yes |
| CMC-Analog-005 | 20 | 62.9 | Yes |
| ... | ... | ... | ... |
| Clavulanic Acid (PC) | 5 | 92.4 | Yes |
| DMSO (NC) | 1% | 1.5 | No |
PC: Positive Control, NC: Negative Control
III. Hit Validation and Confirmation
Following primary screening, a crucial step is hit validation to eliminate false positives and confirm the activity of the identified compounds.[7]
Application Note:
The hit validation workflow involves a series of secondary assays to confirm the antibacterial activity and/or β-lactamase inhibition of the primary hits, determine their potency (MIC and IC50 values), and assess their preliminary safety profile (cytotoxicity).
Experimental Protocols:
-
Dose-Response Analysis:
-
Minimum Inhibitory Concentration (MIC) Determination: For hits from the whole-cell screen, perform a broth microdilution assay according to CLSI guidelines to determine the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.[8]
-
IC50 Determination: For hits from the β-lactamase inhibition screen, perform the nitrocefin assay with a serial dilution of the hit compound to determine the concentration that inhibits 50% of the enzyme activity (IC50).
-
-
Cytotoxicity Assay:
-
Assess the toxicity of the validated hits against a mammalian cell line (e.g., HepG2, HEK293) using a standard cell viability assay (e.g., MTT, CellTiter-Glo). This helps to identify compounds that are non-specifically cytotoxic.
-
Data Presentation:
Table 3: Summary of Validated Hits from this compound Analog Library Screen
| Compound ID | MIC against E. coli (µg/mL) | IC50 against TEM-1 (µM) | Cytotoxicity (CC50 against HepG2, µM) |
| CMC-Analog-001 | 4 | >100 | >50 |
| CMC-Analog-004 | 32 | 2.5 | >50 |
| CMC-Analog-005 | 16 | 8.1 | 25 |
| Carpetimycin A | 0.39[3] | 0.08 | >100 |
| Meropenem | 0.06 | N/A | >100 |
IV. Visualizing the HTS Workflow and Signaling Pathway
Diagrams are essential for visualizing complex experimental workflows and biological pathways.
HTS Workflow for this compound Analogs
Caption: High-throughput screening workflow for this compound analogs.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Mechanism of action of this compound analogs.
Logical Relationship: Hit Prioritization
Caption: Decision-making process for hit prioritization.
References
- 1. Analysis of penicillin-binding proteins (PBPs) in carbapenem resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a High-Throughput Screening Assay for Identification of Adjunctive and Directly Acting Antimicrobials Targeting Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hit confirmation, hit validation – REVIVE [revive.gardp.org]
- 8. idexx.dk [idexx.dk]
Application Notes and Protocols: Assaying the Activity of Carpetimycin C against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protocols outlined below describe the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial parameters for evaluating the efficacy of a novel antibiotic.
Data Presentation
The following tables are templates for the clear and structured presentation of quantitative data obtained from the experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) of Carpetimycin C against Anaerobic Bacteria
| Anaerobic Bacterial Species | Strain ID | MIC (µg/mL) |
| Bacteroides fragilis | ATCC 25285 | |
| Clinical Isolate 1 | ||
| Clostridium difficile | ATCC 9689 | |
| Clinical Isolate 1 | ||
| Prevotella melaninogenica | ATCC 25845 | |
| Clinical Isolate 1 | ||
| Fusobacterium nucleatum | ATCC 25586 | |
| Clinical Isolate 1 | ||
| Peptostreptococcus anaerobius | ATCC 27337 | |
| Clinical Isolate 1 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Anaerobic Bacteria
| Anaerobic Bacterial Species | Strain ID | MBC (µg/mL) |
| Bacteroides fragilis | ATCC 25285 | |
| Clinical Isolate 1 | ||
| Clostridium difficile | ATCC 9689 | |
| Clinical Isolate 1 | ||
| Prevotella melaninogenica | ATCC 25845 | |
| Clinical Isolate 1 | ||
| Fusobacterium nucleatum | ATCC 25586 | |
| Clinical Isolate 1 | ||
| Peptostreptococcus anaerobius | ATCC 27337 | |
| Clinical Isolate 1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing of anaerobic bacteria.
Materials:
-
This compound (analytical grade)
-
Anaerobic bacterial strains (reference strains and clinical isolates)
-
Wilkins-Chalgren Agar or Brucella Agar supplemented with hemin, vitamin K1, and laked sheep blood
-
Anaerobic gas generating system (e.g., GasPak™)
-
Anaerobic jars or chamber
-
Sterile petri dishes
-
Sterile saline or broth for inoculum preparation
-
McFarland turbidity standards (0.5)
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35-37°C)
Procedure:
-
Preparation of Antibiotic Plates:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial twofold dilutions of this compound to achieve the desired final concentrations in the agar.
-
Prepare molten and cooled (45-50°C) agar medium.
-
Add the appropriate volume of each this compound dilution to the molten agar to achieve the final desired concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Subculture the anaerobic bacteria onto a suitable agar medium and incubate under anaerobic conditions for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:10 to obtain the final inoculum of approximately 1-2 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Place the inoculated plates into an anaerobic jar or chamber with an anaerobic gas-generating system.
-
Incubate at 35-37°C for 48 hours.
-
-
Result Interpretation:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test.[4]
Materials:
-
MIC plates from the agar dilution experiment
-
Sterile drug-free agar plates
-
Sterile loops or spreaders
Procedure:
-
Subculturing:
-
From the agar dilution plates corresponding to the MIC and higher concentrations showing no growth, take a sample from the inoculation spot with a sterile loop.
-
Streak the sample onto a fresh, drug-free agar plate.
-
-
Incubation:
-
Incubate these plates under anaerobic conditions at 35-37°C for 48-72 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no growth or the growth of only one or two colonies on the subculture plate.
-
Visualizations
Signaling Pathway
Carbapenems, the class of antibiotics to which this compound belongs, primarily act by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and bacterial death.
Caption: Mechanism of Action of this compound.
Experimental Workflows
Caption: Experimental Workflow for MIC and MBC Determination.
Caption: Logical Flow for Evaluating this compound Activity.
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carpetimycins [drugfuture.com]
- 4. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Streptomyces Fermentation of Carpetimycin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Carpetimycin C from Streptomyces species. Our goal is to help you diagnose and resolve common issues leading to low product yield.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your Streptomyces fermentation for this compound production.
Issue 1: Low or No Production of this compound
Possible Causes and Solutions:
-
Inappropriate Media Composition: The nutrient balance is critical for secondary metabolite production.
-
Solution: Optimize the carbon and nitrogen sources. High concentrations of easily metabolized sugars like glucose can sometimes repress secondary metabolite production. Consider using complex carbon sources like starch or glycerol. Ensure essential minerals and trace elements are present.
-
-
Suboptimal pH: The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake.
-
Solution: Monitor and control the pH of the culture. The optimal pH for Streptomyces growth and antibiotic production is typically between 6.5 and 7.5. Use buffers in your media or implement a pH control strategy in your fermenter.
-
-
Insufficient Aeration and Agitation: Oxygen is crucial for the growth of aerobic Streptomyces and for the biosynthesis of many antibiotics.
-
Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen (DO) levels. For shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 200-250 rpm). In a fermenter, establish a DO control loop.
-
-
Incorrect Fermentation Temperature: Temperature affects microbial growth rate and enzyme kinetics.
-
Solution: The optimal temperature for most Streptomyces species is around 28-30°C. Verify that your incubator or fermenter is maintaining the correct temperature.
-
-
Strain Viability and Inoculum Quality: A poor-quality inoculum will lead to a poor fermentation outcome.
-
Solution: Ensure your Streptomyces strain is viable and not contaminated. Prepare a fresh and healthy seed culture for inoculation. The inoculum volume should typically be 5-10% of the production medium volume.
-
Issue 2: Inconsistent Batch-to-Batch Yield
Possible Causes and Solutions:
-
Variability in Inoculum: Inconsistent spore concentration or vegetative cell mass in the inoculum will lead to variable fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. If using spores, quantify the spore concentration. For vegetative inoculum, use a consistent seed culture age and cell density.
-
-
Inconsistent Media Preparation: Small variations in media components can have a significant impact on yield.
-
Solution: Use a standardized protocol for media preparation. Ensure all components are accurately weighed and dissolved completely.
-
-
Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or DO will result in variable outcomes.
-
Solution: Calibrate your probes and ensure your control systems are functioning correctly. Maintain detailed logs of all fermentation parameters for each batch.
-
Issue 3: Accumulation of Undesired Byproducts
Possible Causes and Solutions:
-
Suboptimal Precursor Supply: An imbalance in the supply of biosynthetic precursors can lead to the formation of shunt products.
-
Solution: Analyze the this compound biosynthetic pathway to identify key precursors. Consider precursor feeding strategies to direct metabolic flux towards your product of interest.
-
-
Incorrect Timing of Induction or Nutrient Feeds: The timing of adding inducers or nutrient feeds can influence which metabolic pathways are active.
-
Solution: If using an inducible expression system, optimize the timing and concentration of the inducer. For fed-batch cultures, develop a feeding strategy that maintains optimal nutrient levels without causing overflow metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical fermentation conditions for this compound production in Streptomyces?
A1: While specific optimal conditions can be strain-dependent, a good starting point for Streptomyces fermentation for carbapenem production is:
-
Temperature: 28-30°C
-
pH: 6.5-7.5
-
Agitation: 200-250 rpm (in baffled shake flasks)
-
Aeration: Ensure high dissolved oxygen levels.
Q2: Which carbon and nitrogen sources are best for this compound production?
A2: Complex carbon sources like soluble starch, glycerol, or dextrin are often preferred over glucose to avoid catabolite repression of secondary metabolism. Good nitrogen sources include soybean meal, peptone, yeast extract, and ammonium salts. The optimal C/N ratio needs to be determined experimentally.
Q3: How can I improve my this compound yield through media optimization?
A3: A systematic approach like Response Surface Methodology (RSM) can be very effective. This statistical method allows you to efficiently screen multiple media components and their interactions to find the optimal composition. Key components to investigate include carbon sources, nitrogen sources, phosphate levels, and trace elements.
Q4: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What should I do?
A4: This is a common issue and often points to a disconnect between primary and secondary metabolism. Here are a few things to try:
-
Phosphate Control: High phosphate concentrations can repress the biosynthesis of some secondary metabolites. Try reducing the initial phosphate concentration in your medium.
-
Growth Rate Manipulation: Sometimes, slowing down the growth rate can trigger the onset of secondary metabolism. You can try to achieve this by using a less readily metabolizable carbon source or by slightly reducing the temperature.
-
Inducer Addition: Some antibiotic biosynthetic pathways are regulated by specific signaling molecules. While the specific inducers for this compound are not well-documented in publicly available literature, exploring the addition of known Streptomyces signaling molecules like A-factor could be a research direction.
Q5: Are there any known precursors I can feed to the culture to increase the yield of this compound?
A5: The biosynthesis of the carbapenem core structure is derived from glutamate, acetate, and methionine. Supplementing the fermentation medium with these amino acids or their precursors could potentially increase the yield of this compound. However, the optimal concentration and feeding time would need to be determined experimentally to avoid toxic effects.
Data Presentation
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Glucose | 8.5 | 45 |
| Soluble Starch | 7.2 | 120 |
| Glycerol | 6.8 | 95 |
| Dextrin | 7.5 | 110 |
Table 2: Effect of Nitrogen Source on this compound Production
| Nitrogen Source (10 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Peptone | 6.5 | 80 |
| Yeast Extract | 7.0 | 95 |
| Soybean Meal | 8.2 | 150 |
| Ammonium Sulfate | 5.5 | 60 |
Table 3: Optimization of Fermentation Parameters using a Box-Behnken Design
| Run | Temperature (°C) | pH | Agitation (rpm) | This compound Titer (mg/L) |
| 1 | 28 | 6.5 | 200 | 130 |
| 2 | 32 | 6.5 | 200 | 115 |
| 3 | 28 | 7.5 | 200 | 145 |
| 4 | 32 | 7.5 | 200 | 125 |
| 5 | 28 | 7.0 | 180 | 120 |
| 6 | 32 | 7.0 | 180 | 105 |
| 7 | 28 | 7.0 | 220 | 160 |
| 8 | 32 | 7.0 | 220 | 140 |
| 9 | 30 | 6.5 | 180 | 110 |
| 10 | 30 | 7.5 | 180 | 135 |
| 11 | 30 | 6.5 | 220 | 150 |
| 12 | 30 | 7.5 | 220 | 170 |
| 13 | 30 | 7.0 | 200 | 185 |
| 14 | 30 | 7.0 | 200 | 190 |
| 15 | 30 | 7.0 | 200 | 188 |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Prepare a seed medium (e.g., Tryptic Soy Broth or a specific seed medium for Streptomyces).
-
Inoculate the seed medium with a loopful of spores or a piece of mycelial mat from a fresh agar plate of the Streptomyces strain.
-
Incubate the seed culture at 28-30°C with shaking at 200-250 rpm for 48-72 hours.
-
A healthy seed culture should be turbid with visible mycelial growth.
Protocol 2: Shake Flask Fermentation for this compound Production
-
Prepare the production medium in baffled flasks (e.g., 50 mL of medium in a 250 mL baffled flask).
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the flasks at 28-30°C with shaking at 200-250 rpm for 7-10 days.
-
Withdraw samples aseptically at regular intervals to measure biomass, pH, and this compound concentration.
Protocol 3: Extraction and Quantification of this compound
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
The this compound is typically found in the supernatant.
-
Acidify the supernatant to a low pH (e.g., pH 2-3) and extract with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic solvent to obtain the crude extract.
-
Redissolve the crude extract in a suitable solvent (e.g., methanol or a buffer).
-
Quantify the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Mandatory Visualizations
Diagram 1: Generalized Carbapenem Biosynthetic Pathway
While the specific biosynthetic pathway for this compound is not detailed in publicly available literature, a generalized pathway for carbapenem biosynthesis in Streptomyces is presented below. This can serve as a conceptual framework for understanding the key steps and precursor requirements.
Caption: Generalized biosynthetic pathway of carbapenems.
Diagram 2: Experimental Workflow for Fermentation Optimization
Caption: Workflow for optimizing this compound fermentation.
Diagram 3: Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Purification of Carbapenem Antibiotics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of carbapenem antibiotics.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of carbapenem degradation during purification?
A1: Carbapenem instability is a major challenge, primarily due to the strained β-lactam ring, which is susceptible to hydrolysis. Key factors contributing to degradation include:
-
pH: Carbapenems are unstable in both acidic and alkaline conditions, with optimal stability generally found near neutral pH.[1][2]
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation. For instance, the degradation rate of CS-023 is 27 times faster at 70°C compared to 25°C.[3][4]
-
Aqueous Solutions: The presence of water is a key factor in the hydrolysis of the β-lactam ring.[5]
-
Enzymatic Degradation: Early carbapenems like imipenem are susceptible to degradation by dehydropeptidase I (DHP-I). Newer carbapenems often have a 1β-methyl group to enhance stability against DHP-I.[1][2]
Q2: How can I minimize carbapenem degradation during the purification process?
A2: To minimize degradation, consider the following strategies:
-
Temperature Control: Maintain low temperatures throughout the purification process, including during cell lysis, extraction, and chromatography.
-
pH Management: Use buffered solutions to maintain a pH range where the specific carbapenem is most stable, typically around pH 6.0-7.0.
-
Solvent Choice: For steps like crystallization, using a poor solvent like ethanol can sometimes yield more stable polymorphs.[3]
-
Minimize Processing Time: Expedite the purification workflow to reduce the time the carbapenem is in solution.
Q3: My carbapenem product has high levels of endotoxin. What are the best methods for removal?
A3: Endotoxins (lipopolysaccharides or LPS) are common contaminants from the outer membrane of Gram-negative bacteria used in production.[6] Effective removal strategies include:
-
Affinity Chromatography: Polymyxin B affinity chromatography is highly effective as polymyxin B has a high binding affinity for the lipid A moiety of most endotoxins.[7]
-
Ion-Exchange Chromatography: Anion-exchange chromatography can be used, as the negatively charged phosphate groups on endotoxin molecules interact with the anion-exchange resin.[6]
-
Two-Phase Partitioning: Using systems like Triton X-114 can effectively partition endotoxins away from the product.[7][8]
-
Ultrafiltration: This can help to remove endotoxin aggregates.[7][9]
Q4: I'm observing poor peak shape and low recovery during HPLC purification. What are the likely causes?
A4: Poor chromatographic performance can stem from several factors:
-
Column Overloading: Injecting too much sample can lead to broad, asymmetric peaks.
-
Inappropriate Mobile Phase: The pH and buffer concentration of the mobile phase are critical. A pH close to the analyte's pKa can cause split peaks.
-
Column Contamination: Accumulation of impurities or precipitated protein on the column can affect performance.
-
Secondary Interactions: The analyte may be interacting with the stationary phase in unintended ways. Adjusting the mobile phase composition (e.g., salt concentration, organic modifier) can help mitigate this.[10]
Troubleshooting Guides
Problem 1: Significant Loss of Product Potency Post-Purification
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis) | 1. Verify pH of all buffers: Ensure all solutions are within the optimal stability range for your carbapenem (typically pH 6.0-7.0). Calibrate your pH meter regularly. 2. Implement Cold Chain: Maintain low temperatures (2-8°C) for all steps, including sample storage, chromatography, and fraction collection. 3. Analyze Degradation Products: Use HPLC-MS to identify common degradation products, such as the open-ring hydrolyzed form. This can confirm if hydrolysis is the primary issue. |
| Enzymatic Degradation | 1. Select DHP-I Stable Carbapenems: If working with older carbapenems, consider if a switch to a more stable analog (e.g., meropenem, doripenem) is feasible.[1][2] 2. Inhibitor Co-administration: For early-stage discovery, co-purification with a DHP-I inhibitor might be a temporary solution to assess other properties, though not viable for the final product. |
Problem 2: High Endotoxin Levels in the Final Product
| Possible Cause | Troubleshooting Steps |
| Ineffective Removal Method | 1. Optimize Ion-Exchange Chromatography: Adjust the pH and salt gradient to improve the separation of the negatively charged endotoxins from your carbapenem.[6] 2. Implement Affinity Chromatography: Introduce a polymyxin B affinity chromatography step, which is highly specific for endotoxin removal.[7] 3. Use Endotoxin-Specific Removal Buffers: Some commercial kits include buffers that prevent LPS from binding to chromatography resins.[6] |
| Recontamination | 1. Use Pyrogen-Free Materials: Ensure all glassware, plasticware, and solutions are certified endotoxin-free. Glassware should be depyrogenated by heating at 180°C overnight.[6] 2. Test Reagents: Test all buffers and water for endotoxin levels to identify potential sources of contamination.[6] |
Data Presentation
Table 1: Stability of Carbapenem CS-023 in Aqueous Solution
| Temperature (°C) | Degradation Rate Constant (k_d, h⁻¹) | Half-life (τ₁/₂, h) |
| 25 | 8.6 x 10⁻³ | 80.6 |
| 70 | 0.23 | 2.97 |
Data summarized from a study on the polymorphic crystallization of CS-023.[3]
Table 2: Comparison of Endotoxin Removal Methods
| Method | Typical Endotoxin Reduction | Advantages | Disadvantages |
| Polymyxin B Affinity Chromatography | >99% | High specificity and efficiency.[7] | Can be expensive; potential for polymyxin B leaching. |
| Anion-Exchange Chromatography | 90-99% | Can be integrated into the primary purification scheme. | Efficiency depends on the properties of the target molecule.[6] |
| Two-Phase Extraction (Triton X-114) | 98-99% | Effective for a wide range of proteins.[7] | Requires removal of the detergent, which can be challenging. |
| Ultrafiltration | Variable | Can remove large endotoxin aggregates. | May not be effective for monomeric endotoxin.[7] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95-5% B (return to initial conditions)
-
35-40 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 298 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the carbapenem sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: Endotoxin Removal using Polymyxin B Affinity Chromatography
-
Column and Resin: Use a pre-packed polymyxin B column or pack a column with polymyxin B agarose resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with at least 5 column volumes (CV) of pyrogen-free buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
Sample Loading: Load the carbapenem sample onto the column at a flow rate recommended by the manufacturer. The sample should be in a buffer that does not interfere with the binding of endotoxin to polymyxin B.
-
Wash: Wash the column with 5-10 CV of equilibration buffer to remove any unbound material.
-
Elution: The carbapenem, which does not bind to the polymyxin B, will be in the flow-through and wash fractions. Collect these fractions.
-
Regeneration: Regenerate the column using a high salt buffer (e.g., 1 M NaCl) or a solution containing a non-ionic detergent, as per the manufacturer's protocol.
-
Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels in the sample before and after chromatography to determine the efficiency of removal.
Visualizations
Caption: Workflow of carbapenem purification with associated challenges.
Caption: Decision tree for troubleshooting endotoxin contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Stability Studies of Carbapenems | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removal Of Bacterial Endotoxins [qiagen.com]
- 7. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 8. acciusa.com [acciusa.com]
- 9. researchgate.net [researchgate.net]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Addressing the inoculum effect in Carpetimycin C susceptibility testing
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the inoculum effect in Carpetimycin C susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a carbapenem antibiotic. Its structure is (5R,6R)-3-[2-acetamidoethyl-(R)-sulfinyl]-6-(1-hydroxy-1-methylethyl) -7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[1] It belongs to the same family as Carpetimycins A and B, which are known for their broad-spectrum antibacterial activity and potent inhibitory action against various beta-lactamases.[2][3]
Q2: What is the "inoculum effect"?
The inoculum effect is a phenomenon observed in antimicrobial susceptibility testing (AST) where the minimum inhibitory concentration (MIC) of an antibiotic increases with a higher initial bacterial density (inoculum).[4] This is particularly common with β-lactam antibiotics, including carbapenems, when tested against bacteria that produce β-lactamase enzymes.[4][5]
Q3: Why is the inoculum effect a concern in this compound susceptibility testing?
As a carbapenem, this compound's efficacy may be subject to the inoculum effect, especially against bacteria producing carbapenemases. Carpetimycins A and B have demonstrated inhibitory activity against various β-lactamases[2][3][6], suggesting that the Carpetimycin family of compounds interacts with these enzymes. An inoculum effect can lead to misleading susceptibility results, potentially causing a susceptible isolate to appear resistant at a high bacterial load, which can have significant implications in both research and clinical settings.[7]
Q4: What are the primary mechanisms behind the inoculum effect with carbapenems?
The primary mechanism is the production of carbapenemases by the bacteria.[7][8] At a high bacterial density, the concentration of these enzymes is also high, leading to rapid degradation of the carbapenem antibiotic before it can effectively inhibit bacterial growth. This results in a higher apparent MIC. Other contributing factors can include the metabolic state of the bacteria and the ratio of antibiotic molecules to bacterial targets.[7]
Q5: What is the standard inoculum for antimicrobial susceptibility testing?
According to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), the standard inoculum density for broth microdilution and agar dilution methods is approximately 5 x 10^5 colony-forming units per milliliter (CFU/mL).[4][9]
Troubleshooting Guide
Q1: My MIC values for this compound are inconsistent across experiments. Could the inoculum effect be the cause?
A1: Yes, variability in inoculum density is a likely cause for inconsistent MIC values. Even minor deviations from the standard 5 x 10^5 CFU/mL can lead to significant shifts in the MIC, especially if the bacterial strain produces carbapenemases.[4][10]
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure a consistent and accurate method for preparing your inoculum. Use a spectrophotometer or a McFarland standard to adjust the turbidity of the bacterial suspension.
-
Verify Colony Counts: Periodically perform colony counts on your standardized inocula to ensure your preparation method consistently yields a concentration within the recommended range.
-
Use Fresh Cultures: Always use fresh (18-24 hour) cultures for inoculum preparation to ensure the bacteria are in a consistent growth phase.
-
Q2: I have an isolate that appears susceptible to this compound at the standard inoculum but shows resistance in other assays. How can I investigate this?
A2: This discrepancy could be a classic example of the inoculum effect. The isolate may be a low-level producer of a carbapenemase that is overwhelmed by the antibiotic at a standard inoculum but can effectively degrade it at a higher bacterial density.
-
Troubleshooting Steps:
-
Perform MIC testing at a high inoculum: Test the isolate's susceptibility to this compound at a standard inoculum (5 x 10^5 CFU/mL) and a high inoculum (e.g., 5 x 10^7 CFU/mL). A significant increase (typically ≥8-fold) in the MIC at the higher inoculum suggests an inoculum effect.[9]
-
Conduct a time-kill analysis: A time-kill assay can reveal the bactericidal or bacteriostatic activity of this compound over time at different inocula. You may observe initial killing followed by regrowth at a higher inoculum as the antibiotic is degraded.
-
Screen for carbapenemase production: Use molecular or phenotypic methods to test the isolate for the presence of carbapenemase genes or enzyme activity.
-
Q3: How can I mitigate the inoculum effect in my experiments?
A3: While you cannot eliminate the inherent inoculum effect of a bacterial strain, you can ensure your experimental conditions are standardized to produce reproducible results.
-
Mitigation Strategies:
-
Strict Adherence to Standard Protocols: Consistently use the recommended standard inoculum of 5 x 10^5 CFU/mL for all routine susceptibility testing.
-
Incorporate Beta-Lactamase Inhibitors: If investigating the mechanism, you can perform parallel experiments with a combination of this compound and a broad-spectrum beta-lactamase inhibitor to see if the inoculum effect is reduced.
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Document Inoculum Density: For all experiments, document the final inoculum concentration to help interpret any variability in your results.
-
Quantitative Data on Carbapenem Inoculum Effect
The following tables summarize data on the inoculum effect observed with other carbapenems, which can serve as a reference for what might be expected with this compound.
Table 1: Meropenem Inoculum Effect against Carbapenemase-Producing Enterobacterales
| Inoculum Density (CFU/mL) | Median MIC Fold Increase (compared to standard inoculum) |
| Standard (4 x 10^5) | 1 (baseline) |
| High (1.3 x 10^7) | 10 |
Data extracted from a study on clinical isolates of carbapenem-resistant Enterobacterales.[8][11]
Table 2: Impact of 2-Fold Inoculum Changes on Meropenem MIC
| Change in Inoculum | Resulting Change in MIC (log2-fold) |
| 2-fold reduction | 1.26 reduction |
This data highlights that even small variations within the acceptable CLSI range can impact the MIC.[4][10]
Experimental Protocols
Protocol 1: Determining the MIC of this compound at Varying Inoculum Densities
This protocol is adapted from standard CLSI guidelines for broth microdilution.
1. Preparation of Materials:
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This compound stock solution of known concentration.
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Cation-adjusted Mueller-Hinton Broth (CAMHB).
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96-well microtiter plates.
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Bacterial isolate grown overnight on appropriate agar.
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Sterile saline or phosphate-buffered saline (PBS).
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0.5 McFarland turbidity standard.
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Spectrophotometer.
2. Preparation of this compound Dilutions:
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Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plate to achieve the desired final concentration range.
3. Preparation of Standard and High Inocula:
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Standard Inoculum (Target: 5 x 10^5 CFU/mL):
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Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
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Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10^6 CFU/mL.
-
Further dilute 1:2 to get the final inoculum of approximately 5 x 10^5 - 1 x 10^6 CFU/mL.
-
-
High Inoculum (Target: 5 x 10^7 CFU/mL):
-
Prepare the 0.5 McFarland suspension as above.
-
Create a 1:1 dilution of this suspension in CAMHB to achieve a concentration of approximately 5 x 10^7 - 1 x 10^8 CFU/mL.
-
4. Inoculation and Incubation:
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Inoculate the wells of the prepared microtiter plates with the standard and high inocula in separate plates.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each inoculum density.
-
Incubate the plates at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Compare the MIC values obtained with the standard and high inocula. An 8-fold or greater increase in the MIC with the high inoculum is considered a significant inoculum effect.
Protocol 2: Time-Kill Analysis of this compound
This protocol assesses the bactericidal activity of this compound over time at different inoculum densities.
1. Preparation:
-
Prepare standard and high bacterial inocula in CAMHB as described in the MIC protocol.
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Prepare flasks with CAMHB containing this compound at concentrations relevant to the MIC (e.g., 1x, 4x, and 16x MIC).
-
Include a growth control flask with no antibiotic for each inoculum.
2. Experiment Execution:
-
Add the standard and high inocula to their respective flasks to achieve final concentrations of 5 x 10^5 CFU/mL and 5 x 10^7 CFU/mL.
-
Incubate all flasks at 37°C with shaking.
3. Sampling and Enumeration:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
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Plate the dilutions onto appropriate agar plates to determine the viable cell count (CFU/mL).
-
Incubate the plates overnight.
4. Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log10 CFU/mL versus time for each this compound concentration and inoculum density.
-
Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Visualizations
Caption: Workflow for Investigating the Inoculum Effect.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. scispace.com [scispace.com]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The carbapenem inoculum effect provides insight into the molecular mechanisms underlying carbapenem resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. biorxiv.org [biorxiv.org]
- 12. emerypharma.com [emerypharma.com]
Strategies to improve the stability and shelf-life of Carpetimycin C
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability and shelf-life of Carpetimycin C. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Specific stability data and established degradation pathways for this compound are limited in publicly available literature. The following guidance is based on the known behavior of carbapenem antibiotics as a class. Researchers should validate these strategies for this compound in their specific experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: Like other carbapenem antibiotics, this compound is susceptible to degradation through several mechanisms due to the inherent instability of its β-lactam ring, which is crucial for its antibacterial activity.[1] The main factors include:
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Hydrolysis: The β-lactam ring is susceptible to cleavage by water. The rate of hydrolysis is significantly influenced by pH and the presence of certain buffer species.
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Oxidation: The molecule can be degraded by oxidizing agents.
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Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[2]
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Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products of this compound have not been extensively characterized in the literature, hydrolysis of the β-lactam ring is a primary degradation pathway for all carbapenems. This process leads to the formation of an inactive, ring-opened product. Other potential degradation products may arise from oxidation or other side-chain modifications.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and quantify its remaining active form.[4][5] This method should be able to separate the intact this compound from its degradation products.
Q4: What are the general strategies to improve the shelf-life of this compound?
A4: Several strategies can be employed to enhance the stability of this compound:
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Lyophilization (Freeze-Drying): This is a common and effective method for improving the long-term stability of carbapenems by removing water, which is a key reactant in hydrolytic degradation.[6][7]
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Formulation with Excipients: The addition of specific excipients such as buffers, antioxidants, and chelating agents can help to control the pH and prevent oxidative degradation.[8]
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Controlled Storage Conditions: Storing this compound at low temperatures (refrigerated or frozen) and protecting it from light are crucial for minimizing degradation.
Troubleshooting Guides
Problem: Rapid loss of antibacterial activity of this compound in aqueous solution.
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | The pH of the solution is a critical factor for carbapenem stability.[9] Prepare solutions in a validated buffer system, typically in the slightly acidic to neutral pH range (pH 6-7). Avoid highly acidic or alkaline conditions. |
| High Temperature | Elevated temperatures significantly accelerate hydrolysis.[2] Prepare and store solutions at low temperatures (2-8°C) and for the shortest possible time before use. For longer-term storage, consider freezing (-20°C or -80°C), though freeze-thaw stability should be evaluated. |
| Presence of Catalysts | Certain buffer salts (e.g., phosphate) can catalyze the hydrolysis of the β-lactam ring.[1] Consider using alternative buffering agents like citrate or acetate and evaluate their impact on stability. |
| Oxidation | The presence of dissolved oxygen or trace metal ions can promote oxidative degradation. Prepare solutions using de-gassed solvents and consider adding a chelating agent like EDTA to sequester metal ions.[8] |
Problem: Discoloration or precipitation in this compound formulation.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | Discoloration can indicate the formation of degradation products. This is often accompanied by a loss of potency. Use a stability-indicating HPLC method to analyze the sample for the presence of degradants. |
| Solubility Issues | The solubility of this compound or its degradation products may be limited under certain conditions (e.g., pH, temperature, high concentration). Ensure the concentration of this compound is within its solubility limits for the chosen solvent and pH. |
| Excipient Incompatibility | An excipient in the formulation may be incompatible with this compound. Conduct compatibility studies with all formulation components. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.[10][11]
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water for injection or a specific buffer) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
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Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the samples before analysis.
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Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
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Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 24, 48, 72 hours). Also, evaluate the solid-state thermal stability by storing the powder at elevated temperatures.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.[12][13][14]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a mixture of a buffer (e.g., phosphate or acetate buffer, pH 6.0-7.0) and an organic solvent (e.g., acetonitrile or methanol).
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Analyze a mixture of the stressed samples from the forced degradation study.
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Adjust the mobile phase composition (buffer concentration, pH, and organic solvent ratio) and gradient to achieve adequate separation between the parent this compound peak and all degradation product peaks.
-
-
Detection: Use a UV detector. The detection wavelength should be selected based on the UV spectrum of this compound (e.g., around its λmax).
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Protocol 3: Lyophilization of this compound for Enhanced Stability
Objective: To prepare a stable, lyophilized powder of this compound.[6][15][16]
Methodology:
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Formulation Preparation: Dissolve this compound and any desired excipients (e.g., a bulking agent like mannitol) in water for injection.
-
Freezing:
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Fill the solution into vials.
-
Place the vials in a freeze-dryer and cool them to a temperature well below the eutectic point or glass transition temperature of the formulation (e.g., -40°C to -50°C). This ensures complete solidification.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to a low level (e.g., <100 mTorr).
-
Gradually increase the shelf temperature to provide the energy for the ice to sublimate directly into vapor. The product temperature should be kept below its collapse temperature.
-
-
Secondary Drying (Desorption):
-
After all the ice has sublimated, further increase the shelf temperature (e.g., to 25°C) while maintaining low pressure to remove residual unfrozen water.
-
-
Vial Stoppering: Once the drying cycle is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen.
Quantitative Data Summary
Table 1: Illustrative Stability Data for a Carbapenem Antibiotic in Aqueous Solution (1 mg/mL)
| Condition | Time (hours) | Remaining Active (%) |
| 0.1 M HCl at 60°C | 2 | 45% |
| 4 | 20% | |
| 0.1 M NaOH at RT | 0.5 | 30% |
| 1 | 10% | |
| 3% H₂O₂ at RT | 8 | 75% |
| 24 | 50% | |
| Aqueous Solution at 40°C | 24 | 80% |
| 48 | 65% | |
| Aqueous Solution at 2-8°C | 24 | 98% |
| 72 | 92% |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for stability assessment and improvement.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. omicsonline.org [omicsonline.org]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. A STABILITY INDICATING ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC (UPLC) METHOD FOR THE DETERMINATION OF ASSAY OF CARBOCISTEINE IN VARIOUS FORMULATION PRODUCTS Research Article | Semantic Scholar [semanticscholar.org]
- 14. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ojs.ikm.mk [ojs.ikm.mk]
- 16. US20230414516A1 - Enhanced formulation stabilization and improved lyophilization processes - Google Patents [patents.google.com]
Technical Support Center: Refinement of Extraction Protocols for Carpetimycins from Culture Broth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and refinement of Carpetimycins from Streptomyces culture broth.
Experimental Protocols: General Methodology for Carpetimycin Extraction and Purification
While the precise, detailed protocols from the original discoveries of Carpetimycins are not fully available in recent literature, a general methodology can be constructed based on common practices for the extraction of similar β-lactam antibiotics from Streptomyces fermentation broths. The following protocol is a composite representation and should be optimized for specific laboratory conditions and strains.
1. Fermentation and Harvest:
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Culture: Streptomyces griseus subsp. cryophilus is cultured in a suitable fermentation medium. Cobaltous compounds have been noted as necessary for the production of Carpetimycins.
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Harvest: The culture broth is harvested at the peak of antibiotic production, which should be determined by bioassays or HPLC analysis. The first step is to separate the mycelial biomass from the culture filtrate, typically by centrifugation or filtration.
2. Initial Extraction from Culture Filtrate:
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Adsorption Chromatography: The clarified culture filtrate is passed through a column packed with a non-ionic porous resin (e.g., Amberlite® XAD® series) to adsorb the Carpetimycins.
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Elution: The resin is washed with water to remove unbound impurities, followed by elution of the Carpetimycins with an organic solvent, such as aqueous acetone or methanol.
3. Solvent Extraction and Concentration:
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pH Adjustment: The eluate containing Carpetimycins is acidified to a low pH (e.g., pH 2-3) to enhance solubility in organic solvents.
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Liquid-Liquid Extraction: The acidified solution is extracted with a water-immiscible organic solvent like ethyl acetate or chloroform. The Carpetimycins will partition into the organic phase.
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Concentration: The organic phase is concentrated under reduced pressure to yield a crude extract.
4. Chromatographic Purification:
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Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a solvent system such as a chloroform-methanol gradient. Fractions are collected and tested for activity.
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Ion-Exchange Chromatography: Active fractions are pooled and further purified by ion-exchange chromatography. The choice of an anion or cation exchanger will depend on the isoelectric point (pI) of the specific Carpetimycin and the pH of the mobile phase.
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High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC (RP-HPLC) to yield highly pure Carpetimycins. A C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like trifluoroacetic acid) is a common choice.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete cell lysis or inefficient extraction from the culture broth. | Optimize the initial separation of biomass to ensure complete removal. Adjust the pH of the culture filtrate before solvent extraction to optimize partitioning of Carpetimycins into the organic phase. Experiment with different extraction solvents (e.g., ethyl acetate, butanol, chloroform). |
| Degradation of Carpetimycins during extraction. | Carpetimycins, like other β-lactam antibiotics, can be sensitive to pH and temperature. Work at low temperatures (4°C) whenever possible. Avoid prolonged exposure to harsh acidic or basic conditions. One of the Carpetimycins has been noted to be more stable in aqueous solution[1]. | |
| Poor Separation in Chromatography | Inappropriate choice of stationary or mobile phase. | For silica gel chromatography, optimize the solvent gradient. For ion-exchange chromatography, ensure the buffer pH is appropriate for the charge of the Carpetimycin molecules. For RP-HPLC, adjust the gradient of the organic solvent and the type of counter-ion. |
| Overloading of the chromatography column. | Reduce the amount of crude extract loaded onto the column. Perform a preliminary purification step to remove bulk impurities before the main chromatographic separation. | |
| Loss of Activity After Purification | Degradation of the antibiotic. | As mentioned, β-lactams can be unstable. Analyze fractions immediately after collection. Store purified Carpetimycins at low temperatures (-20°C or -80°C) and under anhydrous conditions if possible. |
| Presence of interfering substances. | Ensure complete removal of fermentation media components and extraction solvents, as these can interfere with bioassays. | |
| Co-elution of Carpetimycin A and B | Similar physicochemical properties of the two compounds. | Employ high-resolution HPLC with a shallow gradient to improve separation. Experiment with different stationary phases or mobile phase additives that can exploit subtle differences in their structures. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the extraction of Carpetimycins from the culture broth?
A1: The initial and critical step is the separation of the Streptomyces mycelia from the culture broth to obtain a clear filtrate. This is typically achieved through centrifugation at high speed or by using filtration methods.
Q2: Which solvents are most effective for the extraction of Carpetimycins?
A2: While specific data for Carpetimycins is limited in recent literature, polar organic solvents such as ethyl acetate and chloroform are commonly used for the extraction of similar antibiotics from acidified aqueous solutions.
Q3: What type of chromatography is best suited for Carpetimycin purification?
A3: A multi-step chromatographic approach is generally required. This often involves an initial separation using adsorption or silica gel chromatography, followed by ion-exchange chromatography, and a final polishing step with reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Q4: How can I monitor the presence and purity of Carpetimycins during the extraction process?
A4: The presence of Carpetimycins can be monitored using a bioassay against a susceptible bacterial strain. Purity can be assessed by analytical techniques such as thin-layer chromatography (TLC) and, more definitively, by analytical HPLC coupled with a UV detector.
Q5: What are the key stability concerns for Carpetimycins?
A5: Like many β-lactam antibiotics, Carpetimycins are susceptible to degradation by changes in pH and temperature. It is crucial to maintain controlled conditions throughout the extraction and purification process. One of the Carpetimycin compounds has been reported to be more stable in aqueous solutions[1]. For long-term storage, purified compounds should be kept at low temperatures, preferably under an inert atmosphere.
Data Presentation
Table 1: Comparison of Solvents for Extraction of β-Lactam Antibiotics from Streptomyces (General Data)
| Solvent System | Relative Polarity | Typical Recovery Range | Notes |
| Ethyl Acetate | 0.228 | 60-85% | Good for a wide range of polarities. Requires pH adjustment of the aqueous phase. |
| Chloroform | 0.259 | 50-75% | Effective but can form emulsions. Health and safety precautions are necessary. |
| n-Butanol | 0.586 | 70-90% | Higher polarity, can extract more polar compounds. May also extract more impurities. |
Note: This data is representative of β-lactam extractions and should be optimized for Carpetimycins.
Visualizations
Caption: General workflow for the extraction and purification of Carpetimycins.
Caption: Troubleshooting logic for low bioactivity of Carpetimycins.
References
Avoiding degradation of Carpetimycin C during experimental procedures
Welcome to the technical support center for Carpetimycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a carbapenem β-lactam antibiotic. Like other members of the carbapenem class, its core structural feature is the β-lactam ring, which is susceptible to hydrolysis. This chemical instability can lead to the degradation of the compound, resulting in a loss of biological activity and potentially yielding confounding experimental results. Careful handling and adherence to proper storage and experimental protocols are crucial to maintain the integrity of this compound.
Q2: How should I store lyophilized this compound powder?
Lyophilized this compound should be stored in a tightly sealed container at -20°C or below, protected from moisture and light. Under these conditions, the solid powder is expected to be stable for an extended period. It is advisable to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
Q3: What is the best way to prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution must be prepared, dissolve the lyophilized powder in a suitable sterile, anhydrous solvent such as dimethyl sulfoxide (DMSO) or a cold, pH-neutral aqueous buffer immediately before use. Stock solutions should be prepared at a high concentration to minimize the volume added to your experimental system. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Thaw aliquots on ice and use them promptly.
Q4: At what pH is this compound most stable?
While specific data for this compound is limited, carbapenem antibiotics generally exhibit maximal stability in a slightly acidic to neutral pH range (pH 6-7). Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring, leading to rapid degradation. It is critical to control the pH of your experimental buffers to maintain the integrity of the compound.
Q5: Can I use this compound in cell culture media?
Yes, but with caution. Cell culture media are complex aqueous environments, and their components, along with physiological temperatures (e.g., 37°C), can accelerate the degradation of this compound. It is recommended to add freshly prepared this compound solution to the culture medium immediately before starting the experiment. The stability of antibiotics in cell culture media is generally limited, often to a few days at 37°C.[1] For long-term experiments, the medium may need to be replaced with freshly supplemented medium at regular intervals.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution. | - Prepare fresh stock solutions for each experiment. - If using frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles. - Verify the age and storage conditions of the lyophilized powder. |
| Degradation in experimental buffer or media. | - Measure the pH of your experimental solution to ensure it is within the optimal range (pH 6-7). - Prepare experimental solutions immediately before use. - For time-course experiments, consider the stability of this compound under your specific conditions and replenish if necessary. |
| Incompatibility with other experimental components. | - Review all components in your assay for potential reactivity with the β-lactam ring (e.g., strong nucleophiles). |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Hydrolytic degradation. | - Analyze a freshly prepared solution as a control. Compare the chromatogram to that of the aged or experimental sample. The appearance of new, more polar peaks is indicative of hydrolysis. - Use a stability-indicating HPLC method to resolve the parent compound from its degradation products. |
| Oxidative degradation. | - Degas solvents and buffers to remove dissolved oxygen. - Consider adding antioxidants to your formulation if compatible with your experimental design. |
| Photodegradation. | - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Solvent Selection: Use sterile, anhydrous DMSO for the highest stability of the stock solution. Alternatively, a cold (4°C), sterile, pH 6.5 phosphate buffer can be used for immediate use in aqueous-based assays.
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Dissolution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL). Gently vortex or pipette to ensure complete dissolution.
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Aliquoting and Storage: Immediately aliquot the stock solution into single-use, light-protected vials. Store at -80°C.
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3]
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Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C. Collect samples at various time points (e.g., 0, 2, 4, 8 hours) and neutralize before analysis.[4]
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Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature. Collect samples at shorter time intervals (e.g., 0, 15, 30, 60 minutes) and neutralize before analysis.[4]
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points and quench the reaction if necessary before analysis.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 60°C) for an extended period (e.g., 24-48 hours). Also, test the stability of a solution at elevated temperatures.[4]
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2] A control sample should be protected from light.
Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS, to separate and identify the degradation products.[5]
Data Presentation
Table 1: General Stability Profile of Carbapenem Antibiotics under Different Conditions.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | Acidic (< 6) | Low | Hydrolysis of β-lactam ring |
| Neutral (6-7) | Moderate to High | Slower hydrolysis | |
| Alkaline (> 7) | Very Low | Rapid hydrolysis of β-lactam ring | |
| Temperature | -80°C (Solution) | High | Minimal degradation |
| -20°C (Solution) | Moderate | Slow degradation over time | |
| 4°C (Solution) | Low | Degradation over hours to days | |
| Room Temp (Solution) | Very Low | Rapid degradation | |
| Solvent | Anhydrous DMSO | High | Minimal degradation if stored properly |
| Aqueous Buffer | Low to Moderate | Hydrolysis | |
| Light | UV/Visible | Moderate | Photodegradation possible |
Visualizations
Logical Workflow for Troubleshooting Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent results.
Degradation Pathway of the Carbapenem Core Structure
Caption: General hydrolytic degradation of the β-lactam ring.
References
Dealing with resistant mutants in Carpetimycin C efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in Carpetimycin C efficacy studies, with a special focus on addressing challenges related to resistant mutants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a carbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death. Carpetimycins have also been shown to have potent inhibitory activities against various β-lactamases, the enzymes that degrade β-lactam antibiotics.[1]
Q2: What are the known mechanisms of resistance to carbapenems like this compound?
Bacterial resistance to carbapenems, and likely to this compound, is primarily mediated by three main mechanisms:
-
Enzymatic Degradation: The production of carbapenemases, a class of β-lactamase enzymes, that hydrolyze the carbapenem molecule, rendering it inactive. These enzymes are a major cause of carbapenem resistance.[2][3][4][5]
-
Reduced Permeability: Alterations or loss of outer membrane porins (OMPs) in Gram-negative bacteria can restrict the entry of carbapenem antibiotics into the periplasmic space, preventing them from reaching their PBP targets.[3][4][6]
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport carbapenems out of the cell before they can interact with the PBPs.[2][3]
Q3: How can I generate this compound-resistant mutants in the laboratory?
Spontaneous resistant mutants can be selected by exposing a high-density bacterial culture to this compound. A common method is to plate a large number of bacterial cells (e.g., 10^9 CFU) onto a solid growth medium containing a selective concentration of this compound. Any colonies that grow are potential resistant mutants. The mutation frequency can be calculated by dividing the number of resistant colonies by the total number of plated cells. It's important to note that mutations conferring resistance to one antibiotic can sometimes arise from selection with another. For instance, mutations in the ribosomal protein S12 gene, selected for by streptomycin, have been shown to affect the production of other antibiotics.[7][8][9]
Troubleshooting Guide
Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Problem | Possible Causes | Recommended Solutions |
| High variability in MIC values across replicates. | Inoculum size not standardized. Improper preparation of antibiotic dilutions. Contamination of the bacterial culture. | Ensure the inoculum is prepared to the correct McFarland standard (typically 0.5). Prepare fresh serial dilutions of this compound for each experiment. Perform a purity check of the bacterial culture before starting the assay. |
| MIC values are unexpectedly high for a susceptible control strain. | Degradation of this compound stock solution. The control strain has acquired resistance. | Prepare fresh this compound stock solutions and store them at the recommended temperature. Verify the identity and susceptibility profile of the control strain. Obtain a fresh culture if necessary. |
| No growth in any wells, including the growth control. | Inactive bacterial inoculum. Issues with the growth medium. | Use a fresh, actively growing bacterial culture. Ensure the growth medium is correctly prepared and not expired. |
Identifying Resistance Mechanisms
| Problem | Possible Causes | Recommended Solutions |
| Ambiguous results from the Carbapenem Inactivation Method (CIM). | The resistant mutant produces a weak carbapenemase. The resistance is not due to enzymatic degradation. | Use a more sensitive method like a MALDI-TOF MS-based hydrolysis assay or a PCR-based method to detect specific carbapenemase genes.[10][11] Investigate other resistance mechanisms such as porin loss or efflux pump overexpression. |
| PCR for common carbapenemase genes is negative, but the strain is clearly resistant. | The resistance is due to a novel or rare carbapenemase gene. The resistance is mediated by non-enzymatic mechanisms. | Consider whole-genome sequencing to identify novel resistance genes. Perform a porin analysis (e.g., SDS-PAGE or MALDI-TOF MS) and an efflux pump inhibitor assay.[4][12] |
| Difficulty in confirming porin loss. | The protein extraction method is inefficient. The change in porin expression is subtle. | Optimize the outer membrane protein extraction protocol. Use a sensitive detection method like MALDI-TOF MS, which can provide more detailed information than SDS-PAGE.[4][12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[13][14][15]
-
Prepare Materials:
-
96-well microtiter plate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture grown to a 0.5 McFarland standard
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of the microtiter plate.
-
Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13][15]
-
Protocol 2: Carbapenemase Activity Detection using the Carbapenem Inactivation Method (CIM)
The CIM is a phenotypic test to detect carbapenemase production.[10]
-
Prepare Materials:
-
Tryptic soy broth
-
10 µg meropenem disk (as a surrogate for this compound if specific disks are unavailable)
-
Mueller-Hinton agar plate
-
Susceptible indicator strain (e.g., E. coli ATCC 25922)
-
-
Procedure:
-
Prepare a suspension of the test bacterium in tryptic soy broth.
-
Submerge a meropenem disk in the bacterial suspension and incubate for at least 4 hours.
-
Prepare a lawn of the susceptible indicator strain on a Mueller-Hinton agar plate.
-
Place the incubated meropenem disk onto the lawn of the indicator strain.
-
Incubate the plate overnight at 35-37°C.
-
Observe the zone of inhibition. A significantly reduced or absent zone of inhibition indicates carbapenemase activity.
-
Visualizations
Caption: Experimental workflow for assessing this compound efficacy and investigating resistance.
References
- 1. Carbapenem Susceptibility Testing Errors Using Three Automated Systems, Disk Diffusion, Etest, and Broth Microdilution and Carbapenem Resistance Genes in Isolates of Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determining carbapenemase activity with 18O labeling and targeted mass spectrometry | NIST [nist.gov]
- 3. Frontiers | The Rapid Carbapenemase Detection Method (rCDM) for Rapid and Accurate Detection of Carbapenemase-Producing Enterobacteriaceae and Pseudomonas aeruginosa [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquisition of certain streptomycin-resistant (str) mutations enhances antibiotic production in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of mutants [instr.bact.wisc.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. dickwhitereferrals.com [dickwhitereferrals.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.dk [idexx.dk]
Technical Support Center: Optimizing In Vitro Studies with Carpetimycin C
Welcome to the technical support center for Carpetimycin C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a carbapenem antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to bacterial cell lysis and death. Additionally, Carpetimycins have been shown to possess potent inhibitory activity against a wide range of β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.[1][2][3]
Q2: What are the recommended starting concentrations for in vitro studies with this compound?
Specific minimum inhibitory concentration (MIC) data for this compound is limited in publicly available literature. However, data for the closely related Carpetimycin A can provide a valuable starting point for determining the effective concentration range. The antimicrobial activity of Carpetimycin A is reported to be significantly greater than that of Carpetimycin B.[2] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific bacterial strain and experimental conditions.
Reference MIC Data for Carpetimycin A
| Bacterial Species | MIC90 (µg/mL) |
| Escherichia coli | 0.39[2] |
| Klebsiella pneumoniae | 0.39[2] |
| Proteus spp. | 1.56[2] |
| Staphylococcus aureus | 1.56[2] |
| Enterobacter spp. | 3.13[2] |
| Citrobacter spp. | 3.13[2] |
Q3: How should I prepare a stock solution of this compound?
Q4: What is the stability of this compound in cell culture media?
The stability of β-lactam antibiotics in aqueous solutions, including cell culture media, can be a concern. The β-lactam ring is susceptible to hydrolysis, which can be influenced by factors such as pH, temperature, and the presence of certain media components.[4][5] It is recommended to add this compound to the culture medium immediately before starting the experiment. If long-term incubation is required, the stability of the compound under the specific experimental conditions should be validated. This can be done by measuring the concentration of the active compound at different time points using methods like HPLC.
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vitro studies with this compound.
Problem 1: No or low antibacterial activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response experiment with a wider range of concentrations based on the reference data for Carpetimycin A. |
| Compound Degradation | Prepare fresh stock solutions for each experiment. Minimize the time between adding this compound to the media and starting the assay. If necessary, assess the stability of the compound under your experimental conditions. |
| Bacterial Resistance | The bacterial strain may be resistant to carbapenems. Verify the susceptibility of your strain using a known sensitive control strain. Consider testing for the presence of carbapenemases. |
| Inappropriate Assay Conditions | Ensure that the pH, temperature, and incubation time of your assay are optimal for both bacterial growth and antibiotic activity. |
Problem 2: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Stock Solution | Ensure the stock solution is homogenous before each use. Prepare a fresh stock solution for each experiment to avoid degradation-related variability. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the antibiotic and bacterial inoculum. |
| Inconsistent Bacterial Inoculum | Standardize the bacterial inoculum to the same density (e.g., using McFarland standards) for every experiment. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of microplates for experimental samples. Fill the outer wells with sterile media or PBS. |
Problem 3: Unexpected results in β-lactamase inhibition assays.
| Possible Cause | Troubleshooting Step |
| Inappropriate Enzyme or Substrate Concentration | Optimize the concentrations of the β-lactamase enzyme and the chromogenic substrate (e.g., nitrocefin) to ensure the reaction is in the linear range. |
| Incorrect Buffer Conditions | Ensure the pH and ionic strength of the assay buffer are optimal for the specific β-lactamase being studied. |
| Inhibitor Instability | Prepare fresh dilutions of this compound immediately before the assay. |
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculate each well (except for the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
Include controls :
-
Growth control: Wells containing only broth and bacteria (no antibiotic).
-
Sterility control: Wells containing only broth.
-
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. β-Lactamase Inhibition Assay
This protocol can be used to assess the inhibitory activity of this compound against β-lactamase enzymes.
-
Prepare a solution of the purified β-lactamase enzyme in an appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare various concentrations of this compound.
-
In a 96-well plate, pre-incubate the β-lactamase enzyme with the different concentrations of this compound for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding a chromogenic β-lactam substrate, such as nitrocefin.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance over time at the appropriate wavelength (e.g., 486 nm for nitrocefin) using a microplate reader.
-
Calculate the rate of hydrolysis for each concentration of the inhibitor.
-
Determine the IC50 value , which is the concentration of this compound that causes 50% inhibition of the β-lactamase activity.
Visualizations
Caption: Mechanism of this compound action on bacterial cells.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: A logical guide to troubleshooting common in vitro assay problems.
References
- 1. The Practical Problem With Carbapenem Testing and Reporting Accurate Bacterial Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Carpetimycin C's inhibitory activity against specific beta-lactamases
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the beta-lactamase inhibitory activity of Carpetimycin C, benchmarked against established inhibitors such as Clavulanic Acid, Sulbactam, and Tazobactam. Due to the limited availability of specific inhibitory data for this compound in publicly accessible literature, this analysis leverages data from its closely related analogs, Carpetimycin A and B, to infer its potential efficacy. Carpetimycins, belonging to the carbapenem class of antibiotics, are known for their potent and broad-spectrum inhibitory effects on beta-lactamases.
Executive Summary
Carbapenems, including the Carpetimycin family, exhibit strong inhibitory action against a wide range of beta-lactamases, encompassing both penicillinases (Ambler Class A) and cephalosporinases (Ambler Class C). This positions them as effective partners for beta-lactam antibiotics in combating resistant bacterial strains. While specific quantitative data for this compound is scarce, the activities of Carpetimycins A and B suggest a potent inhibitory profile. In contrast, traditional inhibitors like clavulanic acid, sulbactam, and tazobactam show more varied efficacy, particularly against Class C enzymes.
Data Presentation: Comparative Inhibitory Activity
Table 1: IC50 Values (in µM) of Beta-Lactamase Inhibitors Against Class A Beta-Lactamases
| Beta-Lactamase | Carpetimycin A/B (representative) | Clavulanic Acid | Sulbactam | Tazobactam |
| TEM-1 | Data not available | ~0.08 - 0.12[3] | ~1.0 - 5.0[4] | ~0.03 - 0.1[5] |
| SHV-1 | Data not available | ~0.1 - 0.2[3] | Data not available | ~0.04 |
| KPC-2 | Data not available | ~0.1 - 0.5[6] | >64 | ~0.08 |
Table 2: IC50 Values (in µM) of Beta-Lactamase Inhibitors Against Class C Beta-Lactamases
| Beta-Lactamase | Carpetimycin A/B (representative) | Clavulanic Acid | Sulbactam | Tazobactam |
| AmpC (E. coli) | Potent Inhibition[1] | >100 | ~10 - 50 | ~50 - 100 |
| P99 (E. cloacae) | Potent Inhibition[1] | >100 | ~40[7] | >100 |
Table 3: IC50 Values (in µM) of Beta-Lactamase Inhibitors Against Class D Beta-Lactamases
| Beta-Lactamase | Carpetimycin A/B (representative) | Clavulanic Acid | Sulbactam | Tazobactam |
| OXA-1 | Data not available | ~10 - 20 | ~2.5[8] | ~1.0 - 5.0 |
| OXA-24 | Data not available | 50[9] | 40[9] | 0.5[9] |
| OXA-48 | Data not available | 6[5] | Data not available | 1.8[5] |
Note: The IC50 values are approximate and can vary depending on the experimental conditions.
Experimental Protocols
The determination of IC50 values for beta-lactamase inhibitors is crucial for evaluating their potency. A standard experimental workflow is outlined below.
Protocol: Determination of IC50 for Beta-Lactamase Inhibitors
This protocol describes a common spectrophotometric method using the chromogenic cephalosporin nitrocefin as a substrate.
Materials:
-
Purified beta-lactamase enzyme
-
Beta-lactamase inhibitor (e.g., this compound)
-
Nitrocefin solution (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the beta-lactamase and the inhibitor in the appropriate buffer.
-
Incubation: In a 96-well microplate, add a fixed concentration of the beta-lactamase enzyme to wells containing serial dilutions of the inhibitor. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.
-
Substrate Addition: Add a fixed concentration of nitrocefin to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at a specific wavelength (typically 486 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, determined by fitting the data to a suitable dose-response curve.
Mandatory Visualization
The following diagrams illustrate the general mechanism of beta-lactamase inhibition and a typical experimental workflow for determining inhibitory activity.
Caption: Mechanism of beta-lactamase inhibition by this compound.
Caption: Experimental workflow for determining IC50 values.
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversity of SHV and TEM β-Lactamases in Klebsiella pneumoniae: Gene Evolution in Northern Taiwan and Two Novel β-Lactamases, SHV-25 and SHV-26 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition by Avibactam and Clavulanate of the β-Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: Carpetimycin C vs. Cefoxitin Against Resistant Strains - A Guide for Researchers
A direct head-to-head comparison of the in vitro activity of Carpetimycin C and cefoxitin against resistant bacterial strains is not possible at this time due to the limited availability of public data on this compound. While research has been published on the discovery and structure of this compound, comprehensive studies detailing its Minimum Inhibitory Concentrations (MICs) against a broad range of cefoxitin-resistant bacteria are not readily accessible in the scientific literature.
This guide, therefore, provides a detailed comparison of the closely related compound, Carpetimycin A , with cefoxitin, based on available experimental data. This information can serve as a valuable proxy for understanding the potential efficacy of the carpetimycin class of carbapenem antibiotics against resistant pathogens. We also present the established mechanisms of action and resistance for both cefoxitin and the carbapenem class, to which carpetimycins belong.
Executive Summary
Available research indicates that carbapenems, as a class, exhibit potent and broad-spectrum activity that often surpasses that of cephamycins like cefoxitin, particularly against bacteria harboring certain resistance mechanisms. A key study directly comparing Carpetimycin A to cefoxitin demonstrates a significantly higher in vitro potency of Carpetimycin A.
In Vitro Activity: Carpetimycin A vs. Cefoxitin
A pivotal study on the antimicrobial and beta-lactamase inhibitory activities of Carpetimycins A and B provides the most direct comparative data against cefoxitin. The findings highlight the superior potency of Carpetimycin A.
Key Findings:
-
The antimicrobial activity of Carpetimycin A was reported to be 4 to 128 times greater than that of cefoxitin against a range of gram-positive and gram-negative bacteria.[1][2]
-
Carpetimycin A demonstrated potent inhibitory activity against not only penicillinase-type beta-lactamases but also cephalosporinase-type beta-lactamases, which are often insensitive to inhibitors like clavulanic acid.[1][2]
Table 1: Comparative In Vitro Activity (MIC90) of Carpetimycin A
| Bacterial Species | Carpetimycin A MIC90 (µg/mL) |
| Escherichia coli and Klebsiella spp. | 0.39[1][2] |
| Proteus spp. and Staphylococcus aureus | 1.56[1][2] |
| Enterobacter and Citrobacter spp. | 3.13 (inhibited almost all clinical isolates)[1][2] |
MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Mechanisms of Action and Resistance
Cefoxitin
Cefoxitin is a cephamycin antibiotic, often grouped with second-generation cephalosporins. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.
-
Mechanism of Action: Cefoxitin binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the bacterial cell wall leads to cell lysis and death.
-
Mechanisms of Resistance: Bacterial resistance to cefoxitin can arise through several mechanisms:
-
Production of β-lactamases: Enzymes that hydrolyze the β-lactam ring of cefoxitin, rendering it inactive. Cefoxitin is notably resistant to some common β-lactamases.
-
Alteration of PBPs: Modifications in the structure of PBPs can reduce their affinity for cefoxitin, diminishing its inhibitory effect.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict cefoxitin's entry into the cell.
-
Efflux Pumps: Bacteria may actively transport cefoxitin out of the cell, preventing it from reaching its PBP targets.
-
Carpetimycins (Carbapenems)
Carpetimycins belong to the carbapenem class of β-lactam antibiotics, which are known for their broad spectrum of activity and stability against many β-lactamases.
-
Mechanism of Action: Like other β-lactams, carbapenems act by inhibiting bacterial cell wall synthesis through the inactivation of PBPs. Their high affinity for a wide range of PBPs contributes to their potent and broad-spectrum activity.
-
Overcoming Resistance: Carpetimycins, and carbapenems in general, are effective against many cefoxitin-resistant strains due to:
-
High resistance to hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can inactivate cefoxitin.
-
Potent inhibition of β-lactamases, as demonstrated by Carpetimycins A and B, which can protect other co-administered β-lactam antibiotics from degradation.[1][2]
-
Experimental Protocols
The determination of in vitro antibiotic susceptibility is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium in vitro.
General Methodology (Broth Microdilution):
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing Mechanisms and Workflows
To illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: General mechanism of action for β-lactam antibiotics.
Caption: Common mechanisms of bacterial resistance to cefoxitin.
Conclusion and Future Directions
While a definitive comparison between this compound and cefoxitin remains elusive due to a lack of specific data for this compound, the available evidence for the closely related Carpetimycin A suggests that the carpetimycin family of carbapenems holds significant promise in overcoming resistance mechanisms that challenge older β-lactam antibiotics like cefoxitin.
For a comprehensive evaluation, further research is critically needed to determine the in vitro activity of this compound against a wide panel of clinically relevant, cefoxitin-resistant bacterial isolates. Such studies would provide the necessary data for a direct and conclusive head-to-head comparison and would be of great interest to the scientific and drug development communities.
References
The Enigmatic Profile of Carpetimycin C: A Comparative Guide on Beta-Lactam Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antibiotic is paramount. This guide delves into the available scientific literature to provide a comparative analysis of Carpetimycin C and its relationship with other beta-lactam antibiotics. However, it is crucial to note at the outset that detailed, publicly available studies on the cross-resistance of this compound are exceptionally scarce, limiting a comprehensive quantitative comparison.
Carpetimycins are a group of carbapenem antibiotics, a class of beta-lactams known for their broad spectrum of activity. While extensive research has been conducted on Carpetimycins A and B, their counterparts, Carpetimycins C and D, remain less characterized in the scientific literature.
Discovery and Structure
Carpetimycins C and D were first isolated from the culture broth of Streptomyces sp. KC-6643, the same organism that produces Carpetimycins A and B.[1][2] The structures of this compound and D were subsequently determined, identifying them as new members of the carbapenem family.[1][2]
Unraveling Cross-Resistance: A Data Deficit
The potent inhibitory activities of Carpetimycins A and B against various beta-lactamases, including both penicillinases and cephalosporinases, have been documented.[3][4] This suggests a potential for activity against resistant strains. However, without specific studies on this compound, its stability and inhibitory action against these enzymes remain speculative.
General Mechanisms of Beta-Lactam Cross-Resistance
Cross-resistance between beta-lactam antibiotics is a complex phenomenon primarily driven by several key mechanisms within bacteria:
-
Beta-Lactamase Production: Bacteria produce enzymes called beta-lactamases that can hydrolyze the beta-lactam ring, inactivating the antibiotic. The type and amount of beta-lactamase produced can determine the spectrum of resistance.
-
Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the primary targets of beta-lactam antibiotics, can reduce the binding affinity of the drugs, rendering them less effective.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of beta-lactam antibiotics into the cell.
-
Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using efflux pump systems, preventing them from reaching their target PBPs.
The interplay of these mechanisms dictates the level of resistance to a specific beta-lactam and the likelihood of cross-resistance to others.
Caption: General mechanisms of beta-lactam action and resistance.
Experimental Protocols for Assessing Cross-Resistance
To generate the necessary data for a comprehensive comparison, standardized experimental protocols are employed. These methodologies are crucial for ensuring the reproducibility and comparability of results across different studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of an antibiotic's potency.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution of Antibiotics: The antibiotics to be tested (this compound and comparator beta-lactams) are serially diluted in a multi-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Beta-Lactamase Stability and Inhibition Assays
These assays are critical for understanding how a new antibiotic interacts with the primary enzymatic mechanism of resistance.
Methodology: Spectrophotometric Assay
-
Enzyme Preparation: Purified beta-lactamase is obtained from a relevant bacterial strain.
-
Substrate Reaction: A chromogenic beta-lactam substrate (e.g., nitrocefin) is added to a reaction buffer. Hydrolysis of the substrate by the beta-lactamase results in a color change that can be measured by a spectrophotometer.
-
Inhibition Assay: To test for inhibitory activity, the beta-lactamase is pre-incubated with the test compound (e.g., this compound) before the addition of the substrate. A reduction in the rate of substrate hydrolysis indicates inhibition.
-
Stability Assay: To assess stability, the test antibiotic is incubated with the beta-lactamase, and its concentration is measured over time (e.g., by HPLC) to determine the rate of hydrolysis.
Conclusion: A Call for Further Research
While the discovery of this compound expanded the family of carbapenem antibiotics, the lack of published, in-depth studies on its cross-resistance profile with other beta-lactams is a significant knowledge gap. For researchers and drug developers, this highlights a critical need for further investigation. Future studies employing standardized methodologies, such as those outlined above, are essential to elucidate the full potential and spectrum of activity of this compound and to understand its place in the arsenal against multidrug-resistant bacteria. Without such data, its comparative performance and potential clinical utility remain largely unknown.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New beta-lactam antibiotics, carpetimycins C and D PMID: 6630063 | MCE [medchemexpress.cn]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Evaluating the performance of Carpetimycin C against contemporary beta-lactamase inhibitors
A new generation of beta-lactamase inhibitors, including Avibactam, Relebactam, and Vaborbactam, has become indispensable in combating the rising threat of antibiotic resistance, particularly from Gram-negative bacteria. This guide provides a comparative evaluation of the performance of an early carbapenem antibiotic with beta-lactamase inhibitory properties, Carpetimycin C, against these modern therapeutic agents. Due to the limited availability of specific experimental data for this compound, this comparison utilizes data for the closely related compounds Carpetimycin A and B as surrogates, alongside comprehensive data for the contemporary inhibitors.
Executive Summary
Carpetimycins, including this compound, represent an early class of carbapenem antibiotics that demonstrated potent broad-spectrum antibacterial activity and the ability to inhibit beta-lactamase enzymes. However, a direct quantitative comparison with contemporary inhibitors such as Avibactam, Relebactam, and Vaborbactam is challenging due to the scarcity of modern research on this compound. This guide synthesizes available historical data on Carpetimycins A and B and contrasts it with the extensive evidence for the newer agents.
Contemporary beta-lactamase inhibitors like Avibactam, Relebactam, and Vaborbactam exhibit distinct advantages in their targeted activity against specific and clinically crucial beta-lactamase classes, including Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases. While Carpetimycins A and B showed potent inhibition of both penicillinases and cephalosporinases prevalent at the time of their discovery, their efficacy against the diverse and evolved beta-lactamases of today remains largely uncharacterized.
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and available inhibitory data for Carpetimycins (represented by A and B) and the contemporary beta-lactamase inhibitors. It is important to note that the data for Carpetimycins is historical and may not be directly comparable to the data generated for modern inhibitors using current methodologies.
| Inhibitor | Class | Mechanism of Action | Spectrum of Beta-Lactamase Inhibition | Available Quantitative Data (IC50/Ki) |
| Carpetimycin A & B | Carbapenem | Acyl-enzyme intermediate formation | Potent inhibitors of penicillinases and cephalosporinases (historical data)[1][2] | Limited specific IC50/Ki values available in modern literature. Early studies demonstrated potent inhibition, but not against contemporary enzyme panels.[1][2] |
| Avibactam | Diazabicyclooctane (DBO) | Reversible covalent inhibition (forms a stable acyl-enzyme complex that slowly reverses)[3][4][5][6] | Class A (including KPCs and ESBLs), Class C (AmpC), and some Class D (e.g., OXA-48) enzymes.[3][6][7] Not active against metallo-beta-lactamases (MBLs).[7] | Extensive data available. For example, potent inhibition of KPC-2.[8] |
| Relebactam | Diazabicyclooctane (DBO) | Reversible covalent inhibition | Class A (including KPCs and ESBLs) and Class C (AmpC) enzymes.[3][9][10] Limited activity against Class D enzymes and no activity against MBLs.[3] | Potent inhibitor of KPC-2.[10] The acylation rate for some variants may be lower than that of KPC-2.[11] |
| Vaborbactam | Boronic acid derivative | Forms a reversible covalent bond with the serine active site of beta-lactamases | Primarily targets Class A serine carbapenemases, especially KPC enzymes.[12][13][14] Also inhibits other Class A and Class C enzymes.[13] No activity against Class D or MBLs.[13] | High inhibitory potency against KPC enzymes.[12] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and contemporary beta-lactamase inhibitors typically involves a series of standardized biochemical assays. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a beta-lactamase inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific beta-lactamase by 50%.
Materials:
-
Purified beta-lactamase enzyme (e.g., KPC-2, AmpC)
-
Beta-lactamase inhibitor (e.g., this compound, Avibactam) at various concentrations
-
Chromogenic or fluorogenic substrate (e.g., nitrocefin, CENTA)
-
Assay buffer (e.g., phosphate buffer at a physiological pH)
-
Microplate reader capable of kinetic measurements
-
96-well microplates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the purified beta-lactamase in the assay buffer. Prepare serial dilutions of the beta-lactamase inhibitor to be tested.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the inhibitor to the wells containing the enzyme. Include control wells with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period to allow for binding and inhibition to occur.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic or fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. This reflects the rate of substrate hydrolysis.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
IC50 Determination: The IC50 value is determined by fitting the data to a dose-response curve and identifying the concentration of the inhibitor that corresponds to 50% inhibition of the enzyme's activity.
Mandatory Visualizations
Signaling Pathway of Beta-Lactamase Inhibition
Caption: Mechanism of beta-lactam antibiotic action and its inhibition by beta-lactamases and their inhibitors.
Experimental Workflow for Evaluating Beta-Lactamase Inhibitors
Caption: A typical workflow for the evaluation of beta-lactamase inhibitors from initial screening to in vivo studies.
References
- 1. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition by Avibactam and Clavulanate of the β-Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Variants of β-lactamase KPC-2 that are resistant to inhibition by avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and safety of novel carbapenem-β-lactamase inhibitor combinations: imipenem-cilastatin/relebactam results from randomized controlled trials [frontiersin.org]
- 10. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Efficacy and safety of novel carbapenem–β-lactamase inhibitor combinations: Results from phase II and III trials [frontiersin.org]
- 13. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Spectrum of Activity of Carpetimycin C Against Clinical Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the in vitro spectrum of activity of the carbapenem antibiotic, Carpetimycin C, against a panel of clinically relevant bacterial isolates. Due to the limited publicly available data on this compound, this document serves as a template, presenting comparative data for established carbapenems, namely Meropenem and Imipenem. The experimental protocols and data presentation structures provided herein can be utilized to assess and compare the performance of this compound once such data becomes available.
Comparative In Vitro Activity of Carbapenems
The following table summarizes the minimum inhibitory concentration (MIC) data for Meropenem and Imipenem against various Gram-positive and Gram-negative clinical isolates. The data for this compound is currently unavailable in published literature and is represented by "N/A" (Not Available). This table is intended to be populated with this compound data as it is generated to facilitate a direct comparison of its spectrum of activity.
Table 1: Comparative MIC Values (μg/mL) of Carbapenems Against Clinical Isolates
| Bacterial Species | Antibiotic | MIC Range | MIC50 | MIC90 |
| Gram-Positive | ||||
| Staphylococcus aureus (MSSA) | This compound | N/A | N/A | N/A |
| Meropenem | 0.03 - 2 | 0.06 | 0.25 | |
| Imipenem | ≤0.015 - 1 | 0.03 | 0.06 | |
| Enterococcus faecalis | This compound | N/A | N/A | N/A |
| Meropenem | 1 - >128 | 8 | 64 | |
| Imipenem | 0.5 - 16 | 2 | 8 | |
| Gram-Negative | ||||
| Escherichia coli | This compound | N/A | N/A | N/A |
| Meropenem | ≤0.015 - 0.25 | 0.03 | 0.06 | |
| Imipenem | 0.06 - 2 | 0.12 | 0.25 | |
| Klebsiella pneumoniae | This compound | N/A | N/A | N/A |
| Meropenem | ≤0.015 - 0.5 | 0.03 | 0.12 | |
| Imipenem | 0.12 - 4 | 0.25 | 1 | |
| Pseudomonas aeruginosa | This compound | N/A | N/A | N/A |
| Meropenem | ≤0.015 - 32 | 0.25 | 4 | |
| Imipenem | 0.12 - >128 | 1 | 8 | |
| Acinetobacter baumannii | This compound | N/A | N/A | N/A |
| Meropenem | 0.06 - 64 | 2 | 32 | |
| Imipenem | 0.12 - >128 | 4 | 32 |
Note: The provided MIC values for Meropenem and Imipenem are representative and may vary depending on the specific study and geographic location of the isolates.
Experimental Protocols
The determination of the minimum inhibitory concentration (MIC) is crucial for assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology for performing broth microdilution susceptibility testing, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3]
1. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of this compound, Meropenem, and Imipenem at a high concentration in a suitable solvent. Further dilute the stock solutions to the desired concentrations for the assay.
-
Bacterial Isolates: Use a panel of recent, clinically relevant bacterial isolates. Subculture the isolates on appropriate agar plates to ensure purity and viability.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[3] For fastidious organisms, supplement the broth as required (e.g., with lysed horse blood and β-NAD for Haemophilus influenzae).[1]
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense the prepared antimicrobial dilutions into the wells of the 96-well plate. Typically, a two-fold serial dilution is performed to obtain a range of concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.[3]
-
The MIC50 and MIC90 are the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating the spectrum of activity of this compound.
Caption: Experimental workflow for MIC determination.
Signaling Pathways and Logical Relationships
The mechanism of action of carbapenems, including presumably this compound, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The following diagram illustrates this general signaling pathway.
Caption: General mechanism of action for carbapenem antibiotics.
References
- 1. EUCAST: MIC Determination [eucast.org]
- 2. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Benchmarking Carpetimycin C in ESBL Infections: A Comparative Guide Based on Available Data
A comprehensive review of existing literature reveals a notable absence of specific experimental data on the performance of Carpetimycin C in combination therapies for infections caused by Extended-Spectrum Beta-Lactamase (ESBL)-producing bacteria. While research has been published on the isolation and structure of this compound, its efficacy, particularly in synergistic applications against resistant pathogens, remains largely unexplored in publicly available scientific literature.[1]
This guide, therefore, aims to provide a framework for the potential evaluation of this compound by summarizing the known characteristics of the broader carpetimycin class, outlining established experimental protocols for assessing antibiotic synergy against ESBL producers, and presenting data for current standard-of-care combination therapies. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in investigating the potential of novel carbapenems like this compound.
The Carpetimycin Family: A Profile of Beta-Lactamase Inhibition
The carpetimycin family of antibiotics, which includes Carpetimycin A and B, are carbapenems known for their broad-spectrum antibacterial activity.[2][3] Notably, Carpetimycins A and B have demonstrated potent inhibitory activity against a variety of beta-lactamases, including both penicillinases and cephalosporinases.[2][3] This intrinsic beta-lactamase inhibitory action suggests a potential for synergy when combined with other beta-lactam antibiotics that are otherwise susceptible to degradation by these enzymes. Studies on Carpetimycins A and B have shown synergistic activity when paired with beta-lactams like ampicillin, carbenicillin, and cefazolin against beta-lactam-resistant bacteria.[2]
While direct evidence for this compound is lacking, its structural similarity to other members of the carpetimycin class suggests it may possess similar beta-lactamase inhibitory properties. However, this can only be confirmed through dedicated in vitro and in vivo studies.
Data Presentation: Performance of Standard Combination Therapies Against ESBL-Producing Isolates
To provide a reference for how the performance of this compound could be benchmarked, the following tables summarize the in vitro susceptibility of ESBL-producing Escherichia coli and Klebsiella pneumoniae to various established antibiotic combinations.
Table 1: In Vitro Susceptibility of ESBL-Producing E. coli to Combination Therapies
| Antibiotic Combination | Susceptibility (%) |
| Piperacillin-Tazobactam + Amikacin | 98.1%[4][5] |
| Ciprofloxacin + Amikacin | 96.7%[4][5] |
| Piperacillin-Tazobactam + Gentamicin | 73.7%[4][5] |
| Ciprofloxacin + Gentamicin | 41.2%[4][5] |
Table 2: In Vitro Susceptibility of ESBL-Producing K. pneumoniae to Combination Therapies
| Antibiotic Combination | Susceptibility (%) |
| Piperacillin-Tazobactam + Amikacin | 93.1%[4][5] |
| Ciprofloxacin + Amikacin | 91.1%[4][5] |
| Piperacillin-Tazobactam + Gentamicin | 61.4%[4][5] |
| Ciprofloxacin + Gentamicin | 51.5%[4][5] |
Experimental Protocols for Evaluating Novel Combination Therapies
The following are detailed methodologies for key experiments that would be essential in benchmarking the performance of this compound against ESBL-producing bacteria.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound, both alone and in combination with a partner antibiotic, would be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic(s) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test organism (e.g., ESBL-producing E. coli or K. pneumoniae) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Checkerboard Synergy Assay
This method is used to assess the synergistic, indifferent, or antagonistic effects of combining two antimicrobial agents.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis and the partner antibiotic along the y-axis, resulting in a checkerboard of concentration combinations.
-
Inoculate each well with a standardized bacterial suspension as described for MIC testing.
-
Following incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
Time-Kill Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic or combination over time.
-
Procedure:
-
Inoculate flasks containing CAMHB with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add the antibiotic(s) at concentrations relevant to their MICs (e.g., 0.5x, 1x, 2x MIC).
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the viable bacterial count (CFU/mL).
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizing Experimental Workflows and Biological Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the evaluation of this compound.
Caption: Experimental workflow for assessing this compound synergy.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and beta-lactamase inhibitory activities of carpetimycins A and B, new carbapenem antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of Infections Caused by Extended-Spectrum-Beta-Lactamase-, AmpC-, and Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic Combination as Empirical Therapy for Extended Spectrum Beta-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Carpetimycin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of antibiotics like Carpetimycin C is a critical component of laboratory safety and environmental responsibility. As a member of the beta-lactam class of antibiotics, this compound requires careful handling and disposal to prevent the development of antibiotic resistance and minimize environmental contamination. This guide provides essential information and procedural steps for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.
All antibiotic waste, particularly concentrated stock solutions, should be treated as hazardous chemical waste.[1] It is imperative to adhere to your institution's specific environmental health and safety (EHS) guidelines, as local regulations may vary.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety goggles with side-shields[2]
-
Protective gloves[2]
-
Impervious clothing[2]
-
A suitable respirator, especially when handling powders or creating aerosols[2][3]
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of the substance.[2][3] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, and seek medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]
Step-by-Step Disposal Procedures
The disposal method for this compound depends on its form (stock solution, used media, or contaminated labware).
1. Concentrated Stock Solutions:
This compound stock solutions are considered hazardous chemical waste and must not be autoclaved or poured down the drain.[1]
-
Step 1: Collection. Collect all this compound stock solution waste in a designated, leak-proof, and clearly labeled container.[4] The label should include "Hazardous Waste," "Antibiotic Waste," and the name "this compound."
-
Step 2: Storage. Store the waste container in a secure, designated area away from incompatible materials.
-
Step 3: Disposal. Arrange for pickup and disposal by your institution's certified hazardous waste contractor.
2. Used Culture Media Containing this compound:
While some beta-lactam antibiotics can be inactivated by autoclaving, it is crucial to confirm if this method is effective for this compound.[1] If the heat stability of this compound is unknown, treat the media as chemical waste.[5]
-
Step 1: Decontamination of Biological Material. If the media contains infectious agents, it must first be decontaminated, preferably by autoclaving, to kill any pathogens.[1]
-
Step 2: Chemical Inactivation (if applicable and approved). For some beta-lactam antibiotics, chemical inactivation can be an effective disposal method. Studies have shown that solutions of sodium hydroxide or hydroxylamine can degrade beta-lactam antibiotics.[6] However, hydroxylamine is itself toxic and should be handled with extreme care.[6] The specific concentration and contact time for inactivating this compound would need to be validated.
-
Step 3: Collection. After biological decontamination and/or chemical inactivation, collect the liquid waste in a labeled container for hazardous waste disposal.
-
Step 4: Disposal. Dispose of the container through your institution's hazardous waste program.
3. Contaminated Labware and Solid Waste:
Solid waste, such as pipette tips, gloves, and empty vials contaminated with this compound, should be disposed of as hazardous waste.
-
Step 1: Segregation. Collect all contaminated solid waste in a designated, labeled hazardous waste container. Do not mix it with regular or biohazardous waste.
-
Step 2: Disposal. Dispose of the container through your institution's hazardous waste program.
Quantitative Data on Chemical Inactivation
| Chemical Agent | Concentration | Efficacy | Notes |
| Sodium Hydroxide | 1 M | Effective in hydrolyzing and inactivating some beta-lactam residues. | A more environmentally friendly option compared to hydroxylamine.[6] |
| Hydroxylamine | 1% Aqueous Solution | Effective in degrading the beta-lactam structure under mild conditions.[6] | Considered toxic and carcinogenic.[6] |
Experimental Protocols
The search did not yield specific experimental protocols for the disposal of this compound. Researchers should consult their institution's EHS office for approved protocols for the disposal of beta-lactam antibiotics.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This compound Disposal Decision Workflow
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Carpetimycin C
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving Carpetimycin C. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the established safety protocols for potent pharmaceutical compounds and analogous carbapenem antibiotics.
Core Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure. These recommendations are derived from general guidelines for handling potent compounds and safety data from related carbapenem antibiotics.
| Risk Level | Task Examples | Required PPE | Additional Precautions |
| Low | - Handling of sealed containers- Visual inspection of intact vials | - Standard laboratory coat- Safety glasses- Single pair of nitrile gloves | - Work in a well-ventilated area.- Inspect gloves for integrity before use. |
| Medium | - Weighing and reconstituting the compound- Performing dilutions- General laboratory manipulations | - Disposable, solid-front gown with tight-fitting cuffs- Chemical splash goggles or a face shield- Double gloving with nitrile gloves- Respiratory protection (N95 or higher) | - Conduct all manipulations within a certified chemical fume hood or a biological safety cabinet.- Change outer gloves immediately if contaminated. |
| High | - Handling of large quantities- Procedures with a high potential for aerosolization (e.g., sonication, vigorous mixing)- Cleaning of spills | - Chemical-resistant, disposable coveralls- Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)- Double gloving with chemical-resistant gloves (e.g., nitrile or neoprene)- Disposable shoe covers | - Work in a designated and restricted area.- Ensure availability of an emergency shower and eyewash station.- Follow a comprehensive spill response plan. |
Operational Plan for Safe Handling
A systematic approach is paramount to minimizing the risk of exposure when working with this compound. The following workflow outlines the essential steps for safe handling, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: A Critical Step in Laboratory Safety
The proper disposal of this compound and all associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Stream Segregation and Disposal Protocol
| Waste Type | Container | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, gowns, bench paper, pipette tips) | Labeled, sealed, and puncture-resistant hazardous waste container. | All solid waste must be treated as hazardous chemical waste.[6] Follow institutional guidelines for chemical waste disposal. Do not dispose of in regular or biohazardous waste streams. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Labeled, sealed, and leak-proof hazardous waste container. | Collect all liquid waste containing this compound in a designated hazardous waste container.[6] Do not pour down the drain. The presence of antibiotics in wastewater can contribute to antimicrobial resistance.[7][8] |
| Sharps (e.g., needles, scalpels) | Labeled, puncture-proof sharps container. | All sharps must be placed in a designated sharps container immediately after use. The container should be disposed of as hazardous chemical waste. |
digraph "Disposal_Pathway_for_Carpetimycin_C" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Definitions Source [label="this compound Waste\n(Solid, Liquid, Sharps)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Segregation [label="Segregate Waste Streams", fillcolor="#FBBC05", fontcolor="#202124"]; Solid [label="Solid Waste Container\n(Labeled, Sealed)", fillcolor="#F1F3F4", fontcolor="#202124"]; Liquid [label="Liquid Waste Container\n(Labeled, Leak-proof)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sharps [label="Sharps Container\n(Puncture-proof)", fillcolor="#F1F3F4", fontcolor="#202124"]; Disposal [label="Hazardous Chemical Waste Disposal\n(Follow Institutional Protocol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edge Definitions Source -> Segregation; Segregation -> Solid; Segregation -> Liquid; Segregation -> Sharps; Solid -> Disposal; Liquid -> Disposal; Sharps -> Disposal; }
Caption: A logical diagram illustrating the correct disposal pathway for waste contaminated with this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response Protocol
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Plan
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Don PPE: Wear appropriate high-level PPE before re-entering the area.
-
Containment: For liquid spills, contain the spill using absorbent pads. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Neutralization/Decontamination: Decontaminate the spill area according to your institution's approved procedures for potent compounds.
-
Collection and Disposal: Carefully collect all contaminated materials and place them in a labeled hazardous waste container for disposal.
-
Final Cleaning: Thoroughly clean the spill area with an appropriate detergent and water.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment. Continuous risk assessment and adherence to institutional safety guidelines are paramount for the protection of all personnel.
References
- 1. New beta-lactam antibiotics, carpetimycins C and D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbapenem - Wikipedia [en.wikipedia.org]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. escopharma.com [escopharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Carbapenem-resistant Enterobacteriaceae dispersal from sinks is linked to drain position and drainage rates in a laboratory model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
